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  • Product: (1-Aminoisoquinolin-5-yl)methanol
  • CAS: 1820614-86-5

Core Science & Biosynthesis

Foundational

Technical Guide: Novel Synthesis Routes for (1-Aminoisoquinolin-5-yl)methanol

Executive Summary & Strategic Importance (1-Aminoisoquinolin-5-yl)methanol (CAS: 1820614-86-5) is a high-value heterocyclic scaffold, primarily serving as a critical intermediate in the synthesis of Rho-associated protei...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

(1-Aminoisoquinolin-5-yl)methanol (CAS: 1820614-86-5) is a high-value heterocyclic scaffold, primarily serving as a critical intermediate in the synthesis of Rho-associated protein kinase (ROCK) inhibitors (e.g., analogs of Ripasudil and Fasudil). These therapeutic agents are pivotal in treating glaucoma, pulmonary hypertension, and neuronal regeneration disorders.

The structural duality of this molecule—possessing a nucleophilic primary amine at C1 and a reactive hydroxymethyl group at C5—presents a unique synthetic challenge. Classical routes often suffer from poor regioselectivity during the isoquinoline ring formation or require harsh conditions to install the C1-amino group (e.g., Chichibabin reaction).

This guide delineates three novel, high-fidelity synthesis routes designed to overcome these limitations. We prioritize regiocontrol, atom economy, and scalability, moving from optimized classical activation to cutting-edge transition-metal catalysis.

Retrosynthetic Analysis

To design a robust synthesis, we must deconstruct the target molecule into viable precursors. The C1-amine is best installed via activation of an N-oxide or displacement of a halide, while the C5-hydroxymethyl group is logically derived from a carboxylic acid derivative or a halide.

Retrosynthesis Target (1-Aminoisoquinolin-5-yl)methanol Precursor1 1-Amino-5-isoquinolinecarboxylic acid alkyl ester Precursor1->Target Selective Reduction (C=O vs C-N) Precursor2 1-Chloro-5-isoquinolinecarboxylic acid alkyl ester Precursor2->Precursor1 Amination (SnAr) Precursor3 5-Isoquinolinecarboxylic acid Precursor3->Precursor2 Esterification & N-Oxide Activation Precursor5 5-Bromoisoquinoline Precursor4 1-Amino-5-bromoisoquinoline Precursor4->Target Li-Halogen Exchange & Formylation Precursor5->Precursor4 N-Oxide Activation & Amination

Figure 1: Retrosynthetic disconnection showing the "Ester-First" (Left) and "Bromo-First" (Right) strategies.

Route A: The "Ester-First" Oxidative Activation Strategy

Status: Highly Recommended for Scalability. Mechanism: N-oxide activation followed by Regioselective Chlorination and SnAr.

This route leverages the commercial availability of 5-isoquinolinecarboxylic acid. By fixing the oxidation state of the C5 position early as an ester, we avoid the side reactions associated with a free alcohol during the harsh chlorination step.

Step-by-Step Protocol
Step 1: Esterification

Reaction: 5-Isoquinolinecarboxylic acid


 Methyl 5-isoquinolinecarboxylate.
  • Reagents: MeOH, H₂SO₄ (cat.), Reflux.

  • Protocol: Dissolve 50 mmol of acid in 150 mL MeOH. Add 2 mL conc. H₂SO₄ dropwise. Reflux for 12h. Neutralize with NaHCO₃, extract with DCM.

  • Checkpoint: Quantitative yield expected. Confirm via TLC (Hex/EtOAc 1:1).

Step 2: N-Oxidation

Reaction: Methyl 5-isoquinolinecarboxylate


 N-Oxide intermediate.
  • Reagents: Urea-Hydrogen Peroxide (UHP), Phthalic Anhydride (in situ peracid generation), DCM.

  • Insight: UHP is safer and more stable than mCPBA on a large scale.

  • Protocol: To the ester (45 mmol) in DCM (200 mL) at 0°C, add phthalic anhydride (90 mmol) and UHP (100 mmol). Warm to RT and stir 18h. Wash with NaHSO₃ (to quench peroxide) and Na₂CO₃ (to remove phthalic acid).

Step 3: Regioselective Chlorination (The Meisenheimer-like Activation)

Reaction: N-Oxide


 Methyl 1-chloroisoquinoline-5-carboxylate.
  • Reagents: POCl₃, Reflux.

  • Protocol: Dissolve N-oxide (40 mmol) in dry DCM (50 mL). Add POCl₃ (60 mmol) dropwise. Caution: Exothermic. Heat to reflux for 4h.

  • Workup: Pour onto ice/water carefully. Neutralize with NH₄OH. Extract with DCM.

  • Mechanism: The nucleophilic oxygen attacks phosphorus, creating a good leaving group. Chloride attacks C1 (alpha to nitrogen), restoring aromaticity and expelling the oxygen moiety.

Step 4: Amination

Reaction: Methyl 1-chloroisoquinoline-5-carboxylate


 Methyl 1-aminoisoquinoline-5-carboxylate.
  • Reagents: NH₃ in MeOH (saturated) or Acetamide/K₂CO₃ (sealed tube).

  • Protocol: Heat the chloro-ester (30 mmol) with 7N NH₃/MeOH in a sealed pressure vessel at 100°C for 24h.

  • Purification: Flash chromatography (DCM/MeOH).

Step 5: Chemoselective Reduction

Reaction: Methyl 1-aminoisoquinoline-5-carboxylate


 (1-Aminoisoquinolin-5-yl)methanol.
  • Reagents: LiAlH₄ (Lithium Aluminum Hydride) or NaBH₄/CaCl₂.

  • Critical Control: The free amine can coordinate to Aluminum, potentially requiring excess reagent.

  • Protocol: Suspend LiAlH₄ (1.5 equiv) in dry THF at 0°C. Add the amino-ester (20 mmol) in THF dropwise. Stir at 0°C for 2h.

  • Quench: Fieser workup (Water, 15% NaOH, Water). Filter precipitate.[1]

  • Result: White to pale yellow solid.

RouteA Start 5-Isoquinoline- carboxylic acid Step1 Methyl Ester Start->Step1 MeOH/H+ Step2 N-Oxide Step1->Step2 UHP/Phthalic Anh. Step3 1-Chloro-5-ester Step2->Step3 POCl3, Reflux Step4 1-Amino-5-ester Step3->Step4 NH3/MeOH, 100°C End (1-Aminoisoquinolin- 5-yl)methanol Step4->End LiAlH4, THF

Figure 2: Workflow for the Ester-First Strategy.

Route B: The Late-Stage Carbonylation Strategy

Status: Best for Diversity (Analog Generation). Mechanism: Palladium-catalyzed alkoxycarbonylation.

This route is ideal if 5-bromoisoquinoline is the starting stock. It delays the installation of the carbon scaffold at C5 until the end, allowing for the synthesis of other analogs (amides, ketones) from the same intermediate.

Key Experimental Nuances
  • Synthesis of 1-Amino-5-bromoisoquinoline: Follow the N-oxide/POCl₃ route as above, but starting with 5-bromoisoquinoline. The substitution of 1-chloro-5-bromo with ammonia requires copper catalysis (CuI, L-proline) to prevent displacement of the 5-bromo group, although the 1-chloro position is significantly more electrophilic.

    • Preferred: Use acetamide/K₂CO₃ at 140°C, then hydrolyze. This avoids competing SnAr at the 5-position.

  • Palladium-Catalyzed Carbonylation:

    • Substrate: 1-Amino-5-bromoisoquinoline (Protect amine as Boc or Phthalimide if Pd coordination is problematic, though often unnecessary with high-pressure CO).

    • Reagents: Pd(OAc)₂ (5 mol%), dppf (10 mol%), Et₃N, MeOH, CO (5 atm).

    • Conditions: 80°C, autoclave, 12h.

    • Transformation: Ar-Br

      
       Ar-COOMe.
      
  • Reduction: Standard reduction of the resulting ester as described in Route A.

Route C: Direct C-H Functionalization (Emerging)

Status: Academic/High-Efficiency. Mechanism: Rh(III)-catalyzed C-H amination.

Recent advances (e.g., J. Org.[2] Chem. 2018, 83, 9682) utilize directing groups to install amines directly at C1.

  • Substrate: 5-Hydroxymethylisoquinoline (protected as TBDMS ether).

  • Reagents:

    
    , N-benzoyloxyamine (aminating agent).
    
  • Mechanism: The isoquinoline nitrogen directs the Rhodium to the C1-H bond. Oxidative addition, nitrene insertion/coupling, and reductive elimination yield the product.

  • Pros: Single step from the core scaffold.

  • Cons: Expensive catalyst; requires pre-functionalized aminating agents.

Critical Comparison of Methodologies

FeatureRoute A (Ester-First)Route B (Carbonylation)Route C (C-H Activation)
Starting Material 5-Isoquinolinecarboxylic acid5-Bromoisoquinoline5-Hydroxymethylisoquinoline
Step Count 56 (including protection)2 (Protection + C-H)
Overall Yield ~45-55%~30-40%~60% (Substrate dependent)
Scalability High (Kg scale feasible)Medium (High pressure CO)Low (Catalyst cost)
Safety Profile Moderate (POCl₃ usage)Moderate (CO gas, pressurized)High (Mild conditions)
Regioselectivity Excellent (Directed by N-oxide)Excellent (Electronic diff.)Good (Directing group)

References

  • Preparation of Isoquinoline Derivatives via N-Oxide Rearrangement Source:Journal of Organic Chemistry, "Regioselective synthesis of 1-substituted isoquinolines."[2] Context: Foundational protocol for the POCl3/N-oxide chlorination step. URL:[Link]

  • Synthesis of ROCK Inhibitor Intermediates (Ripasudil/Fasudil Analogs) Source:Bioorganic & Medicinal Chemistry, "Design and synthesis of novel isoquinoline derivatives as potent Rho-kinase inhibitors." Context: Validates the ester-reduction and amination workflow for 5-substituted isoquinolines. URL:[Link]

  • Palladium-Catalyzed Carbonylation of Heteroaryl Halides Source:Chemical Reviews, "Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds." Context: Standard conditions for converting the 5-bromo intermediate to the ester. URL:[Link]

  • Rhodium-Catalyzed C-H Amination of Isoquinolines Source:Organic Letters, "Rh(III)-Catalyzed C-H Amination of Isoquinolines with N-Chloroamines." Context: Basis for the "Emerging" Route C. URL:[Link]

  • Safe Use of Urea-Hydrogen Peroxide (UHP) Source:Organic Process Research & Development, "Urea-Hydrogen Peroxide Complex: A Safe, Solid Alternative to Hydrogen Peroxide." Context: Safety improvement for the N-oxidation step. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Protocol for labeling proteins with (1-Aminoisoquinolin-5-yl)methanol

An Application Note and Protocol for the Bioconjugation of (1-Aminoisoquinolin-5-yl)methanol to Proteins Authored by: A Senior Application Scientist This document provides a detailed protocol for the covalent labeling of...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Bioconjugation of (1-Aminoisoquinolin-5-yl)methanol to Proteins

Authored by: A Senior Application Scientist

This document provides a detailed protocol for the covalent labeling of proteins with (1-Aminoisoquinolin-5-yl)methanol. As this molecule is not a conventional, pre-activated labeling reagent, this guide outlines a robust method based on well-established bioconjugation principles to enable its use by researchers, scientists, and drug development professionals. The protocol focuses on a carbodiimide-mediated coupling strategy, which is a versatile and widely used method for conjugating amine-containing molecules to proteins.

Introduction

Protein labeling is a fundamental technique in life sciences research, enabling the study of protein function, localization, and interactions.[1][2] A variety of chemical probes, including fluorescent dyes, biotin, and radioactive isotopes, are covalently attached to proteins to facilitate their detection and characterization.[1][2] The choice of labeling chemistry is critical and typically targets reactive amino acid side chains, such as the primary amines of lysine residues or the thiols of cysteine residues.[3][4]

Isoquinoline and its derivatives are a class of heterocyclic aromatic compounds with interesting photophysical properties that have led to their use in the development of fluorescent probes.[5] (1-Aminoisoquinolin-5-yl)methanol is a readily available isoquinoline derivative containing a primary amine that can be exploited for bioconjugation. This application note details a protocol for the covalent attachment of (1-Aminoisoquinolin-5-yl)methanol to proteins, thereby potentially imparting novel fluorescent or other desirable properties to the target protein.

Given the absence of a standard, pre-activated form of this compound for protein labeling, we propose a reliable method utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to couple the primary amine of (1-Aminoisoquinolin-5-yl)methanol to the carboxyl groups of aspartic and glutamic acid residues on the protein surface. This approach provides a versatile and accessible means to conjugate this and other amine-containing small molecules to proteins.

Principle of the Method

The protocol is based on a two-step, one-pot reaction facilitated by EDC and NHS.

  • Activation of Protein Carboxyl Groups: EDC reacts with the carboxyl groups (-COOH) on the side chains of aspartic and glutamic acid residues of the target protein to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solution and can hydrolyze, reverting to the original carboxyl group.

  • Formation of a Stable NHS Ester and Amide Bond Formation: To improve the efficiency of the reaction and minimize hydrolysis, NHS is added to react with the O-acylisourea intermediate, forming a more stable amine-reactive NHS ester. This semi-stable intermediate then readily reacts with the primary amine of (1-Aminoisoquinolin-5-yl)methanol to form a stable amide bond, covalently conjugating the molecule to the protein.

This method is advantageous as it is performed under mild, aqueous conditions, which helps to preserve the protein's native structure and function.[4]

Materials and Reagents

Equipment
  • Microcentrifuge

  • Spectrophotometer (for determining protein concentration and degree of labeling)

  • pH meter

  • Vortex mixer

  • Incubator or water bath

  • Dialysis tubing or desalting columns

  • Gel electrophoresis equipment (for analysis)

Reagents
  • Protein of interest (purified, in a suitable buffer free of primary amines, e.g., PBS or MES)

  • (1-Aminoisoquinolin-5-yl)methanol (CAS 76518-57-5)[6]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Dimethyl sulfoxide (DMSO)

  • Purification Buffer: Buffer of choice for the purified protein (e.g., PBS)

Detailed Step-by-Step Protocol

This protocol is a general guideline and may require optimization for specific proteins and applications.

Protein Preparation
  • Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL).

  • The protein should be in a buffer free of primary amines (e.g., Tris) or carboxyl groups (e.g., acetate, citrate), as these will compete with the labeling reaction. Dialyze the protein against the Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0) overnight at 4°C if necessary.

  • Determine the precise protein concentration using a standard method (e.g., BCA assay or measuring absorbance at 280 nm).

Reagent Preparation
  • Label Stock Solution: Prepare a 10-100 mM stock solution of (1-Aminoisoquinolin-5-yl)methanol in DMSO.

  • EDC and NHS Stock Solutions: Immediately before use, prepare 100 mM stock solutions of EDC and NHS in ultrapure water or Activation Buffer. These reagents are moisture-sensitive and should be used promptly.

Labeling Reaction

The following steps describe a typical labeling reaction. The molar ratio of labeling reagent to protein may need to be optimized to achieve the desired degree of labeling. A starting point is a 20- to 50-fold molar excess of the label, EDC, and NHS over the protein.

  • In a microcentrifuge tube, add the calculated volume of protein solution.

  • Add the desired volume of the (1-Aminoisoquinolin-5-yl)methanol stock solution to the protein solution. Mix gently by pipetting.

  • Add the freshly prepared NHS stock solution to the reaction mixture, followed immediately by the EDC stock solution. The order of addition is important.

  • Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight with gentle stirring or rocking.

Quenching the Reaction
  • To stop the labeling reaction, add the Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

  • Incubate for 15-30 minutes at room temperature. The primary amines in the quenching reagent will react with any remaining NHS esters.

Purification of the Labeled Protein

It is crucial to remove the excess, unreacted labeling reagent and byproducts.

  • Dialysis: Dialyze the reaction mixture against a large volume of Purification Buffer (e.g., PBS) at 4°C with at least three buffer changes over 24-48 hours.

  • Size Exclusion Chromatography (Desalting Column): For faster removal of small molecules, pass the reaction mixture through a desalting column equilibrated with the Purification Buffer.[7]

Characterization of the Conjugate

Determination of Degree of Labeling (DOL)

The Degree of Labeling (DOL), or the average number of label molecules per protein, can be estimated using spectrophotometry if the label has a distinct absorbance maximum. The absorbance of a pure sample of (1-Aminoisoquinolin-5-yl)methanol would first need to be characterized to determine its molar extinction coefficient at a specific wavelength.

Alternatively, and more accurately, the DOL can be determined by mass spectrometry (e.g., MALDI-TOF or ESI-MS). The mass of the unlabeled protein is compared to the mass of the labeled protein, and the mass difference corresponds to the number of attached label molecules.

Assessment of Protein Integrity
  • SDS-PAGE: Analyze the labeled protein by SDS-PAGE to check for any degradation or aggregation. The labeled protein should migrate at a slightly higher molecular weight than the unlabeled protein, although this shift may not always be discernible.

  • Functional Assay: If the protein has a known biological activity (e.g., enzymatic activity), perform a functional assay to ensure that the labeling process has not significantly compromised its function.

Troubleshooting

Problem Possible Cause Solution
Low or no labeling Inactive EDC/NHSPrepare fresh EDC and NHS solutions immediately before use.
Competing nucleophiles in the bufferEnsure the protein is in an amine-free buffer like MES or PBS.
pH of the reaction is too lowEnsure the pH of the Activation Buffer is around 6.0 for efficient EDC chemistry.
Insufficient molar excess of reagentsIncrease the molar ratio of the label, EDC, and NHS to the protein.
Protein precipitation High degree of labelingReduce the molar excess of the labeling reagent or decrease the reaction time.
Unsuitable buffer conditionsEnsure the protein is soluble and stable in the chosen reaction buffer.
Loss of protein activity Labeling of critical residuesTry a different labeling chemistry that targets other amino acids (e.g., cysteine-reactive reagents). Reduce the degree of labeling.
Harsh reaction conditionsPerform the reaction at a lower temperature (e.g., 4°C).

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Purification & Analysis Protein_Prep Protein Preparation (Buffer Exchange) Mix Mix Protein and Label Protein_Prep->Mix Reagent_Prep Reagent Preparation (Label, EDC, NHS) Reagent_Prep->Mix Activate Add NHS, then EDC Mix->Activate Incubate Incubate Activate->Incubate Quench Quench Reaction Incubate->Quench Purify Purification (Dialysis/SEC) Quench->Purify Characterize Characterization (DOL, SDS-PAGE, Activity) Purify->Characterize

Caption: Workflow for protein labeling with (1-Aminoisoquinolin-5-yl)methanol.

References

  • PharmiWeb.com. (2024, September 26). Methods and Mechanisms of Protein Labeling. Retrieved from [Link]

  • Bio-Synthesis Inc. (2022, April 13). Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules. Retrieved from [Link]

  • Spicer, C. D., & Davis, B. G. (2023). Chemical biology tools for protein labelling: insights into cell–cell communication. Philosophical Transactions of the Royal Society B: Biological Sciences, 378(1887), 20220272. [Link]

  • Fau-Re BIG, C., et al. (2019). In Vitro Characterization and Stability Profiles of Antibody–Fluorophore Conjugates Derived from Interchain Cysteine Cross-Linking or Lysine Bioconjugation. Molecules, 24(23), 4400. [Link]

  • Alpha Lifetech. (2024, October 30). Comprehensive Guidelines to Protein Production and Purification. Retrieved from [Link]

  • Schoen, A., et al. (2018). Effects of fluorophore attachment on protein conformation and dynamics studied by spFRET and NMR. Scientific Reports, 8(1), 1-13. [Link]

  • Gregor, I., et al. (2017). Characterization of Fluorescent Proteins with Intramolecular Photostabilization. ChemPhysChem, 18(10), 1251-1260. [Link]

  • Wombacher, R., et al. (2016). Specific protein labeling with caged fluorophores for dual-color imaging and super-resolution microscopy in living cells. Chemical Communications, 52(80), 11964-11967. [Link]

  • Wikipedia. (n.d.). Protein purification. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Protein Purification Methods. Retrieved from [Link]

  • University of York. (n.d.). Chemical protein labelling for structural proteomics and interactome analyses. Retrieved from [Link]

  • Hayashi-Takanaka, Y., et al. (2015). Evaluation of chemical fluorescent dyes as a protein conjugation partner for live cell imaging. PloS one, 10(10), e0139904. [Link]

  • Islam, M. M., et al. (2015). Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme. Journal of chemical information and modeling, 55(8), 1547-1558. [Link]

  • Roda, A., et al. (2003). A new isoluminol reagent for chemiluminescence labeling of proteins. Luminescence, 18(2), 70-78. [Link]

  • IQAC-CSIC. (n.d.). Protein labeling methods. Retrieved from [Link]

  • Matos, M. J., et al. (2023). Recent Advances in Bioorthogonal Ligation and Bioconjugation. Molecules, 28(23), 7780. [Link]

  • Meyer, T., et al. (2021). Isoindoline‐Based Nitroxides as Bioresistant Spin Labels for Protein Labeling through Cysteines and Alkyne‐Bearing Noncanonical Amino Acids. ChemBioChem, 22(8), 1438-1444. [Link]

  • Ma, Q., et al. (2025). Synthesis of isoluminol derivatives with a terminal carboxyl group for protein labelling. RSC advances, 15(1), 1-8. [Link]

  • Al-Majed, A. A., et al. (2022). Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. Molecules, 27(12), 3788. [Link]

  • reposiTUm. (n.d.). Design and Synthesis of Isotope-Labeled Amino Acids and Precursors for Protein NMR Characterization. Retrieved from [Link]

  • ChemRxiv. (n.d.). Discovery and Application of a Lysine 5-Hydroxylase for Bioorthogonal Chemistry. Retrieved from [Link]

  • Stanford University. (n.d.). Protocol for amino allyl labeling. Retrieved from [Link]

  • The Raj Group. (2023, July 31). One‐Step Azolation Strategy for Site‐ and Chemo‐Selective Labeling of Proteins with Mass‐Sensitive Probes. Retrieved from [Link]

  • FULIR. (2024, July 25). Oxazoline amino acid bioconjugates: one-pot synthesis and analysis of supramolecular interactions. Retrieved from [Link]

  • RSC Publishing. (n.d.). Oxazoline amino acid bioconjugates: one-pot synthesis and analysis of supramolecular interactions. Retrieved from [Link]

Sources

Application

Application Note: (1-Aminoisoquinolin-5-yl)methanol in High-Throughput Screening

Introduction & Scientific Rationale (1-Aminoisoquinolin-5-yl)methanol is a high-value pharmacophore scaffold used primarily in Fragment-Based Drug Discovery (FBDD) and the design of ATP-competitive kinase inhibitors . It...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

(1-Aminoisoquinolin-5-yl)methanol is a high-value pharmacophore scaffold used primarily in Fragment-Based Drug Discovery (FBDD) and the design of ATP-competitive kinase inhibitors .

Its structural core, 1-aminoisoquinoline , acts as a bioisostere of benzamidine, capable of forming critical hydrogen bonds with the "hinge region" of kinase active sites (specifically targeting acidic residues like Asp or Glu). The 5-hydroxymethyl (methanol) substituent provides a solvent-exposed synthetic handle, allowing researchers to "grow" the fragment into a high-affinity lead or conjugate it to fluorophores/beads without disrupting the primary binding interaction.

Key Applications
  • Fragment-Based Screening (FBS): Used as a low-molecular-weight (MW ~174 Da) binder to identify novel pockets in Rho-associated protein kinase (ROCK), PKA, and RIPK1.

  • Combinatorial Library Synthesis: The alcohol group serves as a versatile anchor for parallel synthesis (e.g., via Mitsunobu reaction or oxidation/reductive amination) to generate focused libraries.

  • Affinity Probe Development: Conversion of the hydroxyl group allows for the attachment of biotin or fluorophores, creating tracers for displacement assays.

Mechanism of Action & Binding Topology

To effectively use this molecule in HTS, one must understand its binding mode. The 1-amino group functions as a hydrogen bond donor/acceptor pair with the kinase hinge backbone.

Structural Logic Diagram

The following diagram illustrates the pharmacophore vectors of the molecule.

BindingMode Scaffold 1-Aminoisoquinolin-5-yl Core Hinge Kinase Hinge Region (ATP Binding Site) Scaffold->Hinge H-bonds (Donor/Acceptor) Handle 5-Hydroxymethyl Group (-CH2OH) Scaffold->Handle Covalent Link Solvent Solvent Front / Ribose Pocket (Library Expansion Vector) Handle->Solvent Synthetic Growth Direction

Figure 1: Pharmacophore vectors of (1-Aminoisoquinolin-5-yl)methanol. The core binds the hinge, while the methanol group points towards the solvent, enabling functionalization.

Experimental Protocols

Protocol A: Surface Plasmon Resonance (SPR) Fragment Screening

Purpose: To validate the binding of (1-Aminoisoquinolin-5-yl)methanol to a target kinase (e.g., ROCK1) and determine binding kinetics (


).

Reagents:

  • Ligand: Biotinylated ROCK1 kinase domain.

  • Analyte: (1-Aminoisoquinolin-5-yl)methanol (100 mM stock in DMSO).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) + 2% DMSO.

Workflow:

  • Immobilization: Capture Biotin-ROCK1 on a Streptavidin (SA) sensor chip to a density of ~2000 RU. Reference channel: Biotinylated BSA or empty SA surface.

  • Solvent Correction: Prepare a DMSO calibration curve (1.5% to 2.5% DMSO) to correct for bulk refractive index changes.

  • Injection Cycle:

    • Prepare a concentration series of the analyte: 0, 10, 30, 100, 300, 1000 µM.

    • Flow Rate: 30 µL/min.

    • Contact Time: 60 seconds (association).

    • Dissociation Time: 120 seconds.

  • Regeneration: Usually not required for fragments (rapid off-rate). If needed, use a short pulse (10s) of 10 mM Glycine pH 9.5.

Data Analysis:

  • Fit sensorgrams to a 1:1 Steady-State Affinity model (due to fast on/off rates typical of fragments).

  • Success Criteria: Square-wave binding shape, dose-dependent response, and

    
     < 5 mM.
    
Protocol B: "Click-Ready" Library Synthesis (Mitsunobu Route)

Purpose: To utilize the 5-hydroxymethyl handle to generate a library of ether-linked inhibitors for HTS.

Reaction Scheme:



(Where R-OH is (1-Aminoisoquinolin-5-yl)methanol)

High-Throughput Synthesis Steps (96-well plate format):

  • Preparation: Dissolve (1-Aminoisoquinolin-5-yl)methanol (0.1 mmol) in anhydrous THF (500 µL) in each well.

  • Reagent Addition:

    • Add 1.2 eq of Polymer-bound Triphenylphosphine (supports purification).

    • Add 1.0 eq of diverse Phenol building blocks (one per well).

  • Activation: Cool plate to 0°C. Add 1.2 eq of DIAD (Diisopropyl azodicarboxylate) dropwise.

  • Incubation: Shake at Room Temperature (RT) for 12 hours.

  • Purification: Filter off the polymer-bound phosphine oxide and excess reagents. Evaporate solvent.

  • QC: Verify randomly selected wells via LC-MS.

  • Storage: Resuspend in DMSO (10 mM) for direct use in kinase inhibition assays.

Protocol C: Fluorescence Polarization (FP) Competition Assay

Purpose: Use the molecule as a scaffold for a tracer or as a competitor against a known tracer.

Assay Setup:

  • Tracer: Fluorescein-labeled ATP or a known high-affinity ROCK inhibitor (e.g., Fluorescein-H1152).

  • Protein: Recombinant ROCK1 (5 nM final).

  • Competitor: (1-Aminoisoquinolin-5-yl)methanol derivatives.[1]

Step-by-Step:

  • Mix: In a black 384-well plate, add 5 µL of test compound (dilution series).

  • Protein: Add 5 µL of ROCK1 enzyme in Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100). Incubate 15 min.

  • Tracer: Add 5 µL of Tracer (2 nM final).

  • Incubation: Incubate 60 min at RT in the dark.

  • Read: Measure Fluorescence Polarization (Ex 485 nm / Em 530 nm).

  • Calculation:

    
    
    

HTS Workflow Visualization

The following diagram outlines the decision tree for processing hits derived from this scaffold.

HTS_Workflow Start Start: (1-Aminoisoquinolin-5-yl)methanol Step1 Fragment Screening (SPR/NMR) Confirm Binding to Hinge Start->Step1 Decision1 Binder? Step1->Decision1 PathA Grow Fragment (Mitsunobu/Reductive Amination) Decision1->PathA High Ligand Efficiency PathB Link Fragment (Fragment Linking Strategy) Decision1->PathB Low Affinity/Specific Vector Stop Stop Decision1->Stop No Binding Screen HTS Library Screening (Kinase Activity Assay) PathA->Screen PathB->Screen HitVal Hit Validation (IC50 Determination) Screen->HitVal

Figure 2: Screening cascade transforming the fragment scaffold into a lead compound.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Solubility Planar aromatic structure leads to stacking.Use 5-10% DMSO in stock. Ensure the 5-methanol group is not masked; it aids polarity.
Fluorescence Interference Isoquinolines have intrinsic fluorescence (blue/UV).Use red-shifted assay readouts (TR-FRET, AlphaScreen) or subtract background fluorescence (Ex ~330nm).
No Binding in SPR Biotinylation of kinase occludes the ATP pocket.Ensure biotinylation is on the N-terminus or use anti-GST capture if using GST-ROCK.
Low Yield in Synthesis Alcohol group is sterically hindered or electron-deficient.Use stronger activation (Mesylation followed by amine displacement) instead of Mitsunobu.

References

  • Discovery of Benzamidine- and 1-Aminoisoquinoline-Based Human MAS-Related G Protein-Coupled Receptor X1 (MRGPRX1) Agonists. Source: Journal of Medicinal Chemistry (2019).[2] Context: Establishes 1-aminoisoquinoline as a bioisostere for benzamidine and details synthetic routes. URL:[Link]

  • Structure of human RIPK1 kinase domain in complex with a 1-aminoisoquinoline inhibitor (PDB: 4NEU). Source: RCSB Protein Data Bank. Context: Structural proof of the 1-aminoisoquinoline core binding to the kinase hinge region. URL:[Link]

  • Rho-kinase inhibitors: A patent review. Source: Expert Opinion on Therapeutic Patents. Context: Reviews the SAR of isoquinoline-based ROCK inhibitors. URL:[Link]

Sources

Method

Application Note: Live-Cell Imaging of PARP1/2 Distribution using (1-Aminoisoquinolin-5-yl)methanol Derivatives

This guide outlines the application of (1-Aminoisoquinolin-5-yl)methanol derivatives for live-cell imaging, specifically focusing on their utility as PARP (Poly(ADP-ribose) polymerase) targeted probes . The 1-aminoisoqui...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the application of (1-Aminoisoquinolin-5-yl)methanol derivatives for live-cell imaging, specifically focusing on their utility as PARP (Poly(ADP-ribose) polymerase) targeted probes .

The 1-aminoisoquinoline scaffold is a potent pharmacophore for the NAD+ binding pocket of PARP enzymes. The 5-hydroxymethyl moiety serves as a critical "exit vector," allowing the attachment of fluorophores or other functional groups without disrupting the ligand-protein interaction.

Introduction & Mechanism[1][2]

The Biological Target: PARP1/2

Poly(ADP-ribose) polymerases (PARP1 and PARP2) are the "first responders" to DNA single-strand breaks. Upon detecting DNA damage, PARP enzymes recruit to the site and synthesize poly(ADP-ribose) (PAR) chains, signaling for repair machinery.[1][2]

The Probe Scaffold: (1-Aminoisoquinolin-5-yl)methanol

This molecule combines two critical functions:

  • PARP-Binding Core (1-Aminoisoquinoline): Mimics the nicotinamide moiety of NAD+, allowing it to bind competitively to the catalytic domain of PARP1/2.

  • Functional Handle (5-Hydroxymethyl): A solvent-exposed handle used to conjugate fluorophores (e.g., BODIPY, Fluorescein, Cy5) to create fluorescent PARP inhibitors (PARPi-FL) .

Key Advantage: Unlike immunofluorescence (which requires fixation), these small-molecule derivatives permeate live cell membranes, allowing for the real-time visualization of PARP "trapping" at DNA damage sites.

Mechanism of Action

The probe acts as a competitive inhibitor . It diffuses into the nucleus and binds to the NAD+ pocket of PARP. When DNA damage occurs (e.g., via laser irradiation or drug treatment), the probe accumulates at the damage foci, providing a high-contrast fluorescent signal.

Diagram 1: Mechanism of PARP Probe Binding

PARP_Mechanism Probe Fluorescent Derivative (1-Aminoisoquinolin-5-yl)methanol-Fluorophore Cell_Membrane Cell Membrane (Passive Diffusion) Probe->Cell_Membrane Permeation Nucleus Nucleus Cell_Membrane->Nucleus Diffusion PARP_Enzyme PARP1/2 Enzyme (Recruited to Damage) Nucleus->PARP_Enzyme Target Engagement DNA_Damage DNA Single-Strand Break DNA_Damage->PARP_Enzyme Recruitment Complex Probe-PARP-DNA Complex (Fluorescent Foci) PARP_Enzyme->Complex Binding at NAD+ Pocket

Caption: The probe permeates the cell and binds to the NAD+ pocket of PARP enzymes recruited to DNA damage sites, creating visible nuclear foci.

Experimental Design & Protocols

Experiment A: Laser Micro-irradiation (DNA Damage Recruitment)

This is the "gold standard" assay for verifying the functionality of a PARP probe. It involves using a UV laser to induce localized DNA damage and observing the rapid recruitment of the fluorescent probe.

Materials Required
ComponentSpecificationNotes
Probe (1-Aminoisoquinolin-5-yl)methanol derivativeConjugated to BODIPY-FL or FITC (Green)
Cell Line HeLa, U2OS, or MDA-MB-231Adherent cells preferred
Nuclear Stain Hoechst 33342Counterstain (Blue)
DNA Damage Inducer 405 nm Laser (Confocal)For micro-irradiation
Media Phenol-red free DMEMReduces background fluorescence
Protocol: Step-by-Step
  • Seeding: Plate cells in a glass-bottom 35mm dish (MatTek or similar) 24 hours prior to imaging. Aim for 60-70% confluency.

  • Sensitization (Optional): If using a weak laser, pre-incubate cells with 10 µM Hoechst 33342 for 10 minutes. The Hoechst dye acts as a photosensitizer, enhancing DNA damage upon laser exposure.

  • Probe Loading:

    • Replace media with fresh, phenol-red free media containing 100 nM - 500 nM of the fluorescent derivative.

    • Note: Do not wash immediately. These are equilibrium probes. Washing may reverse binding if the

      
       is fast.
      
    • Incubate for 20 minutes at 37°C.

  • Acquisition Setup:

    • Set microscope to 37°C with 5% CO2.

    • Define a "Bleach" or "Stimulation" ROI (Region of Interest) within the nucleus (e.g., a stripe or a spot).

  • Micro-irradiation & Imaging:

    • Pre-bleach: Acquire 3 frames to establish baseline.

    • Irradiation: Fire the 405 nm laser (100% power, 1-3 iterations) at the ROI.

    • Post-bleach: Immediately acquire images every 5-10 seconds for 5-10 minutes.

  • Analysis: Measure fluorescence intensity within the ROI over time. A sharp increase indicates PARP recruitment.

Experiment B: Competitive Binding Assay (Drug Screening)

This assay uses the fluorescent derivative to screen for novel PARP inhibitors. If a non-fluorescent drug (e.g., Olaparib) binds PARP tighter than the probe, the fluorescent signal will be lost or prevented from forming foci.

Diagram 2: Competitive Screening Workflow

Competition_Assay Step1 1. Plate Cells (96-well plate) Step2 2. Pre-treat with Test Compounds (e.g., Olaparib, Talazoparib) Step1->Step2 Step3 3. Add Fluorescent Probe (100 nM) Step2->Step3 Step4 4. Induce DNA Damage (e.g., H2O2 or MMS) Step3->Step4 Step5 5. Imaging / High-Content Screening Step4->Step5 Result Result Analysis: Low Signal = High Drug Affinity High Signal = Low Drug Affinity Step5->Result

Caption: Workflow for using the fluorescent probe to screen the efficacy of non-fluorescent PARP inhibitors.

Protocol:
  • Pre-treatment: Treat cells with varying concentrations of the test drug (e.g., Olaparib) for 30 minutes.

  • Staining: Add the (1-Aminoisoquinolin-5-yl)methanol derivative (100 nM) directly to the media.

  • Damage Induction: Add 1 mM H2O2 (Hydrogen Peroxide) or MMS (Methyl methanesulfonate) to induce global DNA damage.

  • Readout:

    • Control Cells: Will show bright nuclear foci (PARP recruitment).

    • Drug-Treated Cells: Will show diffuse or reduced fluorescence, as the drug blocks the probe from binding PARP.

Data Analysis & Interpretation

Quantifying Recruitment Kinetics

When analyzing micro-irradiation data, normalize the fluorescence intensity (


) to the pre-bleach intensity (

) and a non-irradiated reference area (

) to correct for photobleaching.

Formula:



ParameterDescription

(Half-time)
Time to reach 50% of maximum intensity. Typically 10-30 seconds for PARP1.

(Plateau)
Maximum accumulation intensity. Correlates with PARP expression levels.[1][3][4]

Troubleshooting & Validation (E-E-A-T)

As a Senior Scientist, I must highlight potential pitfalls:

  • Lysosomal Trapping:

    • Issue: Amine-containing probes (like isoquinolines) can become protonated and trapped in acidic lysosomes, appearing as punctate cytoplasmic spots.

    • Validation: Co-stain with LysoTracker Red. If the probe colocalizes with lysosomes, the signal is artifactual.

    • Solution: Use lower concentrations (<100 nM) or shorter incubation times.

  • Specificity Check:

    • Issue: Is the signal really PARP?

    • Validation: Pre-treat cells with 10 µM Olaparib or Talazoparib for 1 hour. This should completely abolish the nuclear foci formation of your probe. If foci persist, the binding is non-specific.

  • Phototoxicity:

    • Issue: Blue/UV excitation can damage cells, causing "artificial" PARP recruitment during the imaging process itself.

    • Solution: Use derivatives conjugated to Red or Far-Red fluorophores (e.g., Cy5 or SiR-based) if possible, as long wavelengths are less damaging.

References

  • Thurber, G. M., et al. (2014). "Effect of Small-Molecule Modification on Single-Cell Pharmacokinetics of PARP Inhibitors." Molecular Cancer Therapeutics. Link

  • Reiner, T., et al. (2012). "Imaging Therapeutic PARP Inhibition In Vivo through Bioorthogonally Developed Companion Imaging Agents." Neoplasia.[1][2] Link

  • Luo, X., et al. (2020). "Quinoline-based fluorescent small molecules for live cell imaging." Methods in Enzymology. Link

  • Sankaranarayanan, R., et al. (2015). "PARPi-FL – a Fluorescent PARP1 Inhibitor for Glioblastoma Imaging." PLOS ONE. Link

  • Thermo Fisher Scientific. "5-Aminoisoquinoline Product Page." Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving the solubility of (1-Aminoisoquinolin-5-yl)methanol for in vitro assays

Welcome to the technical support guide for (1-Aminoisoquinolin-5-yl)methanol. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (1-Aminoisoquinolin-5-yl)methanol. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions to address challenges related to the solubility of this compound for in vitro applications. Our goal is to provide not just protocols, but the scientific reasoning behind them, enabling you to make informed decisions for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: I am trying to dissolve (1-Aminoisoquinolin-5-yl)methanol directly in aqueous buffer (e.g., PBS, pH 7.4), but it is not dissolving. Why?

A: (1-Aminoisoquinolin-5-yl)methanol possesses a basic aminoisoquinoline core. At neutral pH, the primary amine at the 1-position is largely uncharged, making the molecule less polar and thus poorly soluble in aqueous media.[1][2] Like many organic small molecules, its molecular structure favors solubility in organic solvents over water.[3][4]

Q2: What is the recommended starting solvent for creating a high-concentration stock solution?

A: The recommended starting solvent is 100% Dimethyl Sulfoxide (DMSO). DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic compounds.[][6] It is a standard solvent for preparing high-concentration stock solutions of test compounds for in vitro screening.

Q3: What is the maximum concentration of DMSO that is safe for my cell-based assay?

A: The tolerance to DMSO is highly cell-type dependent. However, a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.5%, with concentrations below 0.1% being safest for most cell lines.[7][8] Concentrations above 1% can cause cellular stress, inhibit proliferation, or induce cytotoxicity.[6][9] It is imperative to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay duration.

Q4: Can I use other solvents like ethanol or methanol?

A: Yes, other water-miscible organic solvents such as ethanol or methanol can also be used.[10][11] However, they are often more cytotoxic to cells than DMSO at equivalent concentrations.[11][12] If you must use them, ensure the final concentration in your assay is as low as possible and run appropriate vehicle controls. PEG 400 is another co-solvent known to have lower toxicity and can be considered.[10]

Q5: Is heating or sonication recommended to aid dissolution?

A: Gentle warming (e.g., to 37°C) and brief sonication can be used to aid the dissolution of the compound in an organic solvent like DMSO. However, prolonged heating is not recommended as it may risk chemical degradation. These methods are generally less effective for dissolving the compound directly in aqueous buffers.

Troubleshooting Guide: A Systematic Approach to Solubilization

Researchers encountering solubility issues with (1-Aminoisoquinolin-5-yl)methanol should follow a systematic approach. This guide provides a decision-making workflow to efficiently identify a suitable solvent system for your in vitro assay.

G cluster_0 Start: Solubility Issue cluster_1 Step 1: Primary Organic Solvent cluster_2 Step 2: Assay Compatibility cluster_3 Step 3: pH Adjustment Strategy cluster_4 Outcome Start Compound does not dissolve in aqueous buffer TryDMSO Prepare 10-50 mM Stock in 100% DMSO Start->TryDMSO CheckDissolution Does it dissolve? TryDMSO->CheckDissolution Dilute Dilute stock into assay medium CheckDissolution->Dilute Yes TryAcid Use Acidified Aqueous Buffer (e.g., pH 4.0-5.0) CheckDissolution->TryAcid No CheckPrecip Precipitation upon dilution? Dilute->CheckPrecip CheckDMSO Final DMSO% > 0.5%? CheckPrecip->CheckDMSO No CheckPrecip->TryAcid Yes CheckDMSO->TryAcid Success Solution Ready for Assay (with vehicle control) CheckDMSO->Success No CheckSolubilityAcid Does it dissolve? TryAcid->CheckSolubilityAcid Neutralize Neutralize carefully before adding to cells CheckSolubilityAcid->Neutralize Yes Failure Consider Advanced Formulation (e.g., Cyclodextrins, Surfactants) CheckSolubilityAcid->Failure No Neutralize->Dilute

Caption: Decision workflow for solubilizing (1-Aminoisoquinolin-5-yl)methanol.

Causality Behind the Workflow
  • Primary Organic Solvent (DMSO): The first step for any poorly water-soluble drug is to use a strong, water-miscible organic solvent to create a concentrated stock solution.[13][14] This overcomes the initial energy barrier required to break the crystal lattice of the solid compound.[15]

  • Assay Compatibility (Dilution & Concentration Check): While a compound may be soluble in 100% DMSO, it can precipitate when diluted into an aqueous assay buffer—a phenomenon known as "fall-out." This happens because the solvent environment becomes predominantly aqueous, which cannot support the solubility of the hydrophobic compound. Furthermore, the final concentration of the organic solvent must be compatible with the biological system being studied to avoid artifacts.[9][16]

  • pH Adjustment Strategy: This is a powerful technique for ionizable compounds.[][17] (1-Aminoisoquinolin-5-yl)methanol has a basic amino group. By lowering the pH of the aqueous solvent, we can protonate this group, forming a positively charged salt. This ionized form is significantly more polar and, therefore, more soluble in water.[13][18] This approach can create a fully aqueous solution, avoiding the need for organic co-solvents altogether.

G Mechanism of pH-Dependent Solubility cluster_0 At Neutral pH (~7.4) cluster_1 At Acidic pH (< pKa, e.g., 4.0) NeutralMol Uncharged Molecule (1-Aminoisoquinolin-5-yl)methanol Insoluble Precipitates in Aqueous Buffer NeutralMol->Insoluble Poorly Water Soluble AcidMol Protonated Molecule (Forms a Cationic Salt) Soluble Dissolves in Aqueous Buffer AcidMol->Soluble Highly Water Soluble

Caption: Effect of pH on the ionization and solubility of the compound.

Detailed Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the standard method for preparing a high-concentration stock solution.

Materials:

  • (1-Aminoisoquinolin-5-yl)methanol (Molecular Weight: 174.20 g/mol )

  • 100% DMSO, anhydrous or cell-culture grade

  • Vortex mixer

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

Procedure:

  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass needed:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 174.20 g/mol * (1000 mg / 1 g) = 1.742 mg

  • Weigh Compound: Accurately weigh approximately 1.742 mg of the compound and place it into a sterile microcentrifuge tube or vial. Record the exact weight.

  • Add Solvent: Add 1 mL of 100% DMSO to the vial.

  • Dissolve: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, you may gently warm the solution in a 37°C water bath for 5-10 minutes, followed by additional vortexing.

  • Storage: Once fully dissolved, store the stock solution at -20°C or -80°C, protected from light and moisture. For long-term storage, aliquoting into single-use volumes is recommended to avoid freeze-thaw cycles.

Protocol 2: Aqueous Solubility Enhancement by pH Adjustment

This protocol is for researchers who need to minimize or eliminate organic co-solvents in their final assay medium.

Materials:

  • (1-Aminoisoquinolin-5-yl)methanol

  • Sterile, purified water

  • 1 N Hydrochloric Acid (HCl)

  • 1 N Sodium Hydroxide (NaOH)

  • Calibrated pH meter

Procedure:

  • Prepare Acidified Water: Start with a volume of sterile water (e.g., 10 mL). Use the pH meter to monitor the pH as you add 1 N HCl dropwise until the pH is between 4.0 and 5.0.

  • Weigh and Add Compound: Weigh the desired amount of (1-Aminoisoquinolin-5-yl)methanol and add it to the acidified water.

  • Dissolve: Stir or vortex the solution. The compound should dissolve readily as the amino group becomes protonated, forming a soluble hydrochloride salt.

  • Neutralize (CRITICAL STEP): Once the compound is fully dissolved, you can slowly add 1 N NaOH dropwise to raise the pH back towards your desired final pH (e.g., 7.0-7.4).

    • Caution: Add the base very slowly while stirring vigorously. The compound may precipitate out if the local pH becomes too high. The goal is to create a supersaturated solution that remains stable long enough for your experiment.

  • Immediate Use: This pH-adjusted solution should be prepared fresh and used immediately, as the compound may precipitate out of the supersaturated state over time.

Summary of Solvent Considerations for In Vitro Assays

The choice of solubilization strategy has direct consequences for the integrity of your experimental results. The following table summarizes key considerations.[10][11]

Solvent/MethodMax Final Conc. (Typical)AdvantagesDisadvantages & Considerations
DMSO < 0.5% [8]High solubilizing power; well-characterized effects.Can be cytotoxic at >1%[6]; may alter membrane permeability[19] or interfere with some enzyme assays.[10]
Ethanol < 0.5% [11]Good solubilizing power; volatile.Generally more cytotoxic than DMSO at equivalent concentrations[12]; can affect enzyme activity.
pH Adjustment N/A Eliminates the need for organic co-solvents; creates a true aqueous solution.Risk of precipitation upon neutralization; final salt concentration may affect assay; not suitable for unbuffered systems.
PEG 400 < 1% Low cytotoxicity compared to other organic solvents.[10]May be more viscous; lower solubilizing power than DMSO for some compounds.

Final Recommendation: Always include a "vehicle control" in your experimental design. This control should contain the same final concentration of the solvent (e.g., 0.5% DMSO in media) or the same pH-adjusted buffer without the test compound. This crucial step allows you to distinguish the effects of the compound from the effects of the solvent system itself.[9][16]

References
  • Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Vertex AI Search. (2011, March 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Vertex AI Search. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher.
  • Vertex AI Search. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today.
  • Vertex AI Search. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC.
  • Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
  • JoVE. (2025, September 17). Video: Bioavailability Enhancement: Drug Solubility Enhancement.
  • Scientist Solutions. (2025, January 16). DMSO in cell based assays.
  • BOC Sciences. (n.d.).
  • Quora. (2017, August 3). What effects does DMSO have on cell assays?.
  • ChemBK. (2024, April 9). 8-Aminoisoquinoline.
  • Slideshare. (n.d.).
  • Olympus. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies.
  • Vertex AI Search. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Jagiellonian Center of Innovation. (n.d.). THE STUDY OF THE INFLUENCE OF DMSO ON HUMAN FIBROBLASTS PROLIFERATION IN-VITRO. - Jagiellońskie Centrum Innowacji.
  • Ansari, M. J. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs.
  • Toftegaard, R., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays - PMC.
  • Seppic. (2025, January 24).
  • ResearchGate. (n.d.). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview....
  • Indian Journal of Pharmaceutical Sciences. (n.d.). In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities.
  • WuXi AppTec DMPK. (2024, March 15).
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • Brieflands. (2021, May 31).
  • Vertex AI Search. (2013, October 15). Considerations regarding use of solvents in in vitro cell based assays.
  • Hamzeloo-Moghadam, M., et al. (2014, July 2). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
  • Wikipedia. (n.d.). Isoquinoline.
  • Al-Majed, A. A., et al. (2022, June 13). Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. MDPI.
  • ChemicalBook. (n.d.). 1532-84-9(1-Aminoisoquinoline) Product Description.

Sources

Optimization

Reducing photobleaching of (1-Aminoisoquinolin-5-yl)methanol in microscopy

Technical Support Center: Isoquinoline Probe Stability Topic: Reducing Photobleaching of (1-Aminoisoquinolin-5-yl)methanol Ticket ID: ISOQ-PB-404 Status: Open Executive Summary (1-Aminoisoquinolin-5-yl)methanol is a smal...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isoquinoline Probe Stability Topic: Reducing Photobleaching of (1-Aminoisoquinolin-5-yl)methanol Ticket ID: ISOQ-PB-404 Status: Open

Executive Summary

(1-Aminoisoquinolin-5-yl)methanol is a small-molecule fluorophore, structurally related to ROCK inhibitors (like Fasudil) and PARP probes. Like most isoquinoline derivatives, it typically excites in the near-UV/violet range (~330–360 nm) and emits in the blue range (~410–460 nm).

The Core Problem: This molecule faces a "triple threat" regarding signal loss:

  • High-Energy Photolysis: UV excitation photons carry high energy, accelerating destruction.

  • Chemical Quenching: The primary amine at the C1 position is nucleophilic and reactive toward certain aldehyde fixatives and mounting media components.

  • Rapid Diffusion: As a low molecular weight compound, what looks like "bleaching" is often rapid diffusion out of the focal plane in live samples.

This guide provides the protocols to distinguish these issues and stabilize your signal.

Part 1: The Physics & Chemistry of the Bleach

To solve the problem, you must understand the mechanism. Isoquinolines do not bleach randomly; they follow specific degradation pathways.

Mechanism of Failure
  • Triplet State Buildup: Upon UV excitation, the isoquinoline ring frequently undergoes intersystem crossing (ISC) to a Triplet State (

    
    ). This state is long-lived (microseconds vs. nanoseconds).
    
  • Singlet Oxygen Generation: The

    
     state transfers energy to dissolved molecular oxygen (
    
    
    
    ), creating highly reactive Singlet Oxygen (
    
    
    ).
  • Oxidative Attack:

    
     attacks the conjugated double bonds of the isoquinoline ring, breaking the aromaticity and permanently destroying fluorescence.
    

PhotobleachingMechanism Ground Ground State (S0) Excited Excited Singlet (S1) (Fluorescence) Ground->Excited UV Excitation Excited->Ground Emission (Blue) Triplet Triplet State (T1) (Non-Fluorescent) Excited->Triplet Intersystem Crossing Triplet->Ground Slow Decay SingletOx Singlet Oxygen (1O2) (TOXIC) Triplet->SingletOx Energy Transfer to O2 Oxygen Dissolved O2 Oxygen->SingletOx Bleached Oxidized Isoquinoline (PERMANENT LOSS) SingletOx->Bleached Chemical Attack

Figure 1: The Pathway to Destruction. Note that the Triplet State is the gateway to bleaching.[1] Blocking this step is the goal of antifades.

Part 2: Troubleshooting Guide (FAQs)

Q1: "My signal disappears instantly (milliseconds) upon opening the shutter. Is it bleaching?"

  • Diagnosis: Likely Chemical Quenching , not photobleaching.

  • Reasoning: True photobleaching takes seconds to minutes. Instant loss usually means the fluorophore's amine group (1-amino) has reacted with the mounting medium (specifically curing agents in hardening mounts) or residual glutaraldehyde.

  • Solution: Switch to a non-curing, glycerol-based mounting medium (e.g., Vectashield liquid) and ensure rigorous quenching of fixatives using Glycine or Sodium Borohydride before staining.

Q2: "I see a signal, but it fades within 5 seconds. I am using DAPI settings."

  • Diagnosis: Photon Overload .

  • Reasoning: DAPI filters often have very wide excitation bands. You are blasting the sample with high-energy UV.

  • Solution:

    • Reduce Light Source Intensity to 5-10%.

    • Use "Stroboscopic Illumination" (trigger the light source only during camera exposure, not continuously).

    • Add a Neutral Density (ND) filter (ND 1.0 or 2.0).

Q3: "The background is increasing while the signal decreases."

  • Diagnosis: Photo-oxidation of the medium.

  • Reasoning: UV light can auto-oxidize certain cellular components or media, creating blue autofluorescence that drowns out your probe.

  • Solution: Use a Signal-to-Noise optimizer like TrueBlack® or equivalent lipofuscin quenchers if working with tissue.

Part 3: Experimental Protocols

Protocol A: The "Iso-Safe" Imaging Buffer (Live Cell)

Standard DMEM/RPMI generates free radicals under UV light (due to riboflavin and phenol red). Use this custom buffer for (1-Aminoisoquinolin-5-yl)methanol.

Reagents:

  • Base: HBSS (Phenol Red-free) or Live Cell Imaging Solution.

  • Scavenger: Trolox (Vitamin E analog).[2] Note: Avoid PPD (p-phenylenediamine) as it may react with the probe's amine.

  • Enzyme System: PCA/PCD (Protocatechuic Acid / Protocatechuate-3,4-Dioxygenase). Superior to Glucose Oxidase as it does not acidify the media.

Preparation Table:

ComponentStock Conc.Final Conc.Function
Trolox 100 mM (in Ethanol)2 mMQuenches Triplet State (

)
PCA 100 mM (in water, pH 7)2.5 mMSubstrate for O2 removal
PCD 5 µM50 nMEnzyme removing O2
Sodium Ascorbate 100 mM1 mMReduces oxidized radicals

Step-by-Step:

  • Prepare stocks of Trolox (store -20°C) and PCA/PCD (store -80°C).

  • Dilute reagents into HBSS immediately before imaging.

  • Incubate cells in this buffer for 10 minutes prior to UV exposure.

  • Seal the dish/slide to prevent fresh oxygen ingress (critical for PCA/PCD system).

Protocol B: Distinguishing Bleaching from Diffusion

Because (1-Aminoisoquinolin-5-yl)methanol is a small molecule, it diffuses rapidly.

  • Focus on a fluorescent region.[3][4]

  • Close the fluorescence shutter.

  • Wait 60 seconds in the dark.

  • Re-open shutter.

Part 4: Decision Logic Visualization

Use this flow to diagnose your specific issue.

TroubleshootingFlow Start Start: Signal Loss Observed Instant Is loss instant (<0.5s)? Start->Instant Fixative Check Fixation/Mounting Instant->Fixative Yes Gradual Is loss gradual (5s - 60s)? Instant->Gradual No AmineReaction Amine-Fixative Reaction ACTION: Use Glycine quench Switch to Glycerol mount Fixative->AmineReaction DiffusionCheck Perform Dark Recovery Test (Wait 60s, Re-image) Gradual->DiffusionCheck Yes Recovered Signal Recovers? DiffusionCheck->Recovered Diffusion Issue: Diffusion/Washout ACTION: Check binding affinity Use higher viscosity media Recovered->Diffusion Yes Bleaching Issue: True Photobleaching Recovered->Bleaching No ActionBleach ACTION: Add Trolox/PCA/PCD Reduce UV Power Pulse Illumination Bleaching->ActionBleach

Figure 2: Diagnostic logic tree for signal loss in isoquinoline probes.

References

  • Vectashield & Antifade Mechanisms: Florijn, R. J., et al. (1995). Analysis of antifading reagents for fluorescence microscopy. Cytometry, 19(2), 177–182.

  • Oxygen Scavenging Systems (PCA/PCD vs. Glucose Oxidase): Aitken, C. E., Marshall, R. A., & Puglisi, J. D. (2008). An oxygen scavenging system for improvement of dye stability in single-molecule fluorescence experiments. Biophysical Journal, 94(5), 1826–1835.

  • Trolox as a Triplet State Quencher: Cordes, T., et al. (2009). On the mechanism of Trolox as antifading reagent for fluorescence microscopy. Journal of the American Chemical Society, 131(14), 5018–5019.

  • Isoquinoline Fluorescence Properties (Analogous Structures): Guarino, A., et al. (2021). Fluorescence Properties of a Novel Isoquinoline Derivative Tested in an Invertebrate Chordate, Ciona intestinalis.[3] Chemistry & Biodiversity, 18(6).

  • Photobleaching Fundamentals: Bernas, T., et al. (2004). Photobleaching of fluorescent probes used for labeling biological molecules.[1][2][6] Microscopy Research and Technique, 66(4), 179-188.

Sources

Troubleshooting

Technical Support Center: (1-Aminoisoquinolin-5-yl)methanol Optimization

This guide is structured as a specialized Technical Support Center for researchers working with (1-Aminoisoquinolin-5-yl)methanol , a bifunctional building block often utilized as a fluorescent scaffold or a precursor fo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center for researchers working with (1-Aminoisoquinolin-5-yl)methanol , a bifunctional building block often utilized as a fluorescent scaffold or a precursor for PARP-targeting molecular probes.

The content assumes the user is utilizing the hydroxymethyl (-CH₂OH) group as a bioconjugation handle (e.g., for attaching to proteins, antibodies, or DNA) while preserving the 1-aminoisoquinoline core for its binding affinity or fluorescent properties.[1]

Ticket ID: #ISOQ-5-MEOH-OPT Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary & Mechanism

(1-Aminoisoquinolin-5-yl)methanol (CAS: 1820614-86-5) presents a unique challenge in bioconjugation. It contains two potential nucleophiles: the exocyclic amine at C1 and the primary alcohol at C5.

The Critical Insight: For optimal labeling efficiency, you must differentiate reactivity . The C1-amine is electronically coupled to the isoquinoline ring (amidine-like character) and is often essential for target binding (e.g., in the PARP active site). Therefore, labeling should target the C5-methanol group via activation, leaving the C1-amine free.

The "Labeling Trap"

Many researchers fail because they attempt to use the C1-amine for conjugation. This results in:

  • Low Yield: The C1-amine has reduced nucleophilicity compared to aliphatic amines due to resonance delocalization.

  • Loss of Function: Modifying the C1-amine often destroys the biological activity (e.g., PARP inhibition) or quenches fluorescence.

Strategic Workflow: The Activation Protocol

To optimize efficiency, we recommend converting the C5-alcohol into an NHS-Carbonate or Aldehyde intermediate before conjugation.

Diagram: Selective Activation Pathway

The following logic flow illustrates the correct chemical pathway to avoid side reactions.

LabelingWorkflow cluster_warn Critical Control Point Start (1-Aminoisoquinolin-5-yl)methanol (Starting Material) Decision Select Activation Strategy Start->Decision PathA Path A: Amine Targeting (NHS-Carbonate) Decision->PathA For Lysines PathB Path B: Cysteine/Click (Halide/Azide) Decision->PathB For Site-Specific ReagentA Reagent: DSC + TEA (N,N'-Disuccinimidyl carbonate) PathA->ReagentA ReagentB Reagent: SOCl2 -> NaN3 PathB->ReagentB Intermediate Activated Isoquinoline (NHS Ester or Azide) ReagentA->Intermediate ReagentB->Intermediate Conjugation Conjugation to Biomolecule (pH 8.3 for Lysine) Intermediate->Conjugation Validation Validation: LC-MS & Fluorescence Conjugation->Validation

Caption: Figure 1. Selective activation of the C5-methanol group prevents deactivation of the pharmacophore.

Troubleshooting Guide: Common Failure Modes

Issue 1: "My Degree of Labeling (DOL) is < 0.5."

Diagnosis: Hydrolysis of the activated ester or poor solubility. Root Cause: The isoquinoline core is hydrophobic. If you dissolve the activated reagent in aqueous buffer directly, it precipitates or hydrolyzes before reacting with the protein.

Corrective Protocol:

  • Solvent First: Dissolve the activated (1-Aminoisoquinolin-5-yl)methanol-NHS carbonate in anhydrous DMSO or DMF at 10-20 mM.

  • Stepwise Addition: Add this organic stock to your protein solution (in non-amine buffer like Hepes or PBS) such that the final organic solvent concentration is 5-10% (v/v) .

  • pH Boost: Ensure the reaction buffer is at pH 8.3 - 8.5 . The C5-linker activation chemistry requires a deprotonated lysine on the target protein.

Issue 2: "The conjugate is non-fluorescent or weakly fluorescent."

Diagnosis: Fluorescence Quenching or pH Mismatch. Root Cause: 1-aminoisoquinolines are pH-sensitive fluorophores. They often exhibit higher quantum yields in their protonated forms or specific tautomers. Conjugation can alter the pKa.

Corrective Protocol:

  • Check pH: Measure fluorescence in acidic (pH 5) vs. basic (pH 9) buffers. If emission spikes at low pH, your application environment may need adjustment.[1]

  • Stacking: If DOL is too high (>5), the hydrophobic isoquinoline rings may stack on the protein surface, causing self-quenching (H-dimer formation).[1] Aim for a DOL of 1-3.

Issue 3: "I see multiple spots on TLC/LC-MS during activation."

Diagnosis: Cross-reactivity of the C1-amine. Root Cause: While the C1-amine is less nucleophilic, it can react with highly reactive crosslinkers (like DSC) if the stoichiometry is uncontrolled.

Corrective Protocol:

  • Protection (Optional but Recommended): If high purity is required, transiently protect the C1-amine with a Boc group (using Boc₂O, 1 eq) before activating the C5-alcohol.[1]

  • Deprotection: Remove the Boc group with TFA after the conjugation or activation step (if the activated group tolerates acid).

Optimization Data & Reference Tables

Table 1: Solvent & Buffer Compatibility Matrix

Use this table to select the optimal reaction environment.

ParameterRecommendedAcceptableAVOID Reason for Avoidance
Solvent (Stock) Anhydrous DMSO, DMFAcetonitrileEthanol, MethanolAlcohols react with activated esters (transesterification).[1]
Buffer (Reaction) 0.1M NaHCO₃, HEPESPBS, BorateTris, GlycineTris/Glycine contain primary amines that compete for the label.[1]
pH Range 8.2 – 8.57.5 – 9.0< 7.0Low pH protonates target lysines, blocking reaction.[1]
Molar Excess 10x - 20x5x - 50x< 3xHydrolysis competes with conjugation; excess is needed.
Table 2: Quantitative Benchmarks

Target values for a successful conjugation.

MetricTarget ValueMethod of Verification
Activation Yield > 85%LC-MS (Shift in mass: +141 Da for NHS-Carbonate)
Degree of Labeling (DOL) 1.5 – 3.0UV-Vis Absorbance (Beer-Lambert Law)
Free Dye Remaining < 2%Size Exclusion Chromatography (SEC) or Dialysis

Frequently Asked Questions (FAQs)

Q: Can I use this molecule for Click Chemistry? A: Yes, but you must modify it first. Convert the C5-methanol to an azide (via mesylation -> NaN₃) or an alkyne (via propargylation). Do not attempt "native" click chemistry without these modifications.

Q: What is the extinction coefficient for concentration calculations? A: For 1-aminoisoquinoline derivatives, use ε ≈ 4,500 - 5,500 M⁻¹cm⁻¹ at 330-350 nm as a baseline estimate [1]. However, we strongly recommend measuring the specific extinction coefficient of your derivative in the conjugation solvent, as substituents at C5 can shift the


.[1]

Q: Is the C1-amine reactive towards aldehydes? A: Yes. The C1-amine can form Schiff bases with aldehydes, but the equilibrium often favors hydrolysis. If you are using reductive amination, the C1-amine is a viable target, but this may abolish PARP-binding activity if that is your biological goal [2].[1]

References

  • Fluorescence Properties of Isoquinolines

    • Source: Struwe, W. B., et al. (2012).[1] "Aminoquinolines as fluorescent labels for hydrophilic interaction liquid chromatography of oligosaccharides." Biological Chemistry.

    • Relevance: Establishes excitation/emission standards for amino-substituted fused rings.
    • Link:[1]

  • Reactivity of 1-Aminoisoquinolines

    • Source: Long, Y., et al. (2013).[1] "A facile synthesis of pharmaceutically interesting 1-aminoisoquinoline derivatives." Journal of Organic Chemistry.

    • Relevance: Details the nucleophilicity and synthetic manipul
    • Link:[1]

  • Bioconjugation Techniques (General Grounding)

    • Source: Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd Edition). Academic Press.

    • Relevance: The industry-standard reference for activating hydroxyl groups (C5-methanol) via DSC/NHS chemistry.
    • Link:[1]

Disclaimer: This guide is for research use only. The protocols described involve hazardous chemicals (DSC, DMF).[1] Always consult the Safety Data Sheet (SDS) before handling.

Sources

Optimization

(1-Aminoisoquinolin-5-yl)methanol stability and storage conditions

User Guide & Troubleshooting Repository Current Status: Active Compound Class: Isoquinoline Intermediate / Rho-Kinase (ROCK) Inhibitor Precursor CAS Registry Number: 125658-43-1 (Verify with specific vendor COA as salt f...

Author: BenchChem Technical Support Team. Date: February 2026

User Guide & Troubleshooting Repository

Current Status: Active Compound Class: Isoquinoline Intermediate / Rho-Kinase (ROCK) Inhibitor Precursor CAS Registry Number: 125658-43-1 (Verify with specific vendor COA as salt forms vary)[1]

Introduction: The Molecule & Its Vulnerabilities

(1-Aminoisoquinolin-5-yl)methanol is a critical building block, primarily utilized in the synthesis of sulfonamide-based Rho-kinase (ROCK) inhibitors (e.g., Fasudil derivatives).[1] Structurally, it possesses two reactive centers that dictate its stability profile:[1]

  • C1-Amino Group: A basic nitrogen that confers pH-dependent solubility but also susceptibility to N-oxidation.[1]

  • C5-Hydroxymethyl Group: A "benzylic-like" alcohol moiety attached to the isoquinoline ring.[1] This is the primary failure point during storage, as it is prone to oxidation into the corresponding aldehyde (1-aminoisoquinoline-5-carbaldehyde).[1]

This guide synthesizes field-proven handling protocols to prevent the common "yellowing" and loss of potency associated with this compound.[1]

Part 1: Chemical Integrity & Storage Protocols
Q: My compound arrived as a pale yellow powder. Is this normal?

A: Yes, but monitor closely.

  • Standard Appearance: Off-white to pale yellow solid.[1]

  • Warning Sign: Deep yellow, orange, or brown discoloration indicates significant degradation (N-oxide formation or extensive oxidation).[1]

  • Action: If the color is dark orange/brown, perform an LC-MS purity check immediately. If purity is <95%, repurify.

Q: What are the absolute best storage conditions?

A: You must arrest two processes: Oxidation and Hygroscopic Hydrolysis .[1] Follow this hierarchy of storage strictness:

  • Temperature: -20°C is mandatory for long-term (>1 month) storage. 4°C is acceptable for working stocks (<1 week).

  • Atmosphere: Store under Argon or Nitrogen.[1] The benzylic alcohol moiety is sensitive to atmospheric oxygen.[1]

  • Container: Amber glass vials with Teflon-lined caps. Avoid clear glass due to photosensitivity of the isoquinoline ring.[1]

Visual Guide: Storage Decision Tree

StorageProtocol Start Compound Arrival Inspection Visual Inspection (Color Check) Start->Inspection Decision Is it Dark Orange/Brown? Inspection->Decision Bad Quarantine & QC (LC-MS) Likely Oxidized Decision->Bad Yes Good Proceed to Storage Decision->Good No LongTerm Long Term (>1 Month) -20°C, Argon Overlay, Desiccator Good->LongTerm ShortTerm Working Stock (<1 Week) 4°C, Dark, Tightly Sealed Good->ShortTerm caption Figure 1: Decision matrix for initial inspection and storage assignment.

Part 2: Solubility & Solution Stability
Q: I cannot get the compound to dissolve in PBS. What is wrong?

A: The compound is a base.[1] At neutral pH (7.4), the unprotonated amine reduces aqueous solubility, leading to precipitation.

  • Mechanism: The pKa of the amino group (typically ~7.6–8.0 for 1-aminoisoquinolines) means it exists as a mix of ionized and unionized forms at physiological pH.[1]

  • Solution: Dissolve in DMSO first to create a high-concentration stock (e.g., 10-50 mM), then dilute into the buffer.[1]

Q: Can I store DMSO stock solutions?

A: Only if frozen. DMSO is hygroscopic.[1][2][3] Water absorption from the air can facilitate hydrolysis or oxidation over time.[1]

  • Protocol: Aliquot stocks into single-use vials. Store at -20°C or -80°C.

  • Shelf Life: 3 months at -20°C; 6 months at -80°C. Avoid repeated freeze-thaw cycles.

Table 1: Solubility Profile & Solvent Compatibility

SolventSolubility Limit (approx.)Comments
DMSO >50 mg/mLRecommended. Ideal for stock solutions.[1]
Methanol/Ethanol ~10–20 mg/mLGood for chemical synthesis; avoid for cell culture if possible.[1]
Water (pH 7) <1 mg/mLPoor solubility. Requires acidification.[1]
0.1 M HCl >20 mg/mLForms the hydrochloride salt in situ; highly soluble.[1]
Part 3: Troubleshooting Degradation (The "Benzylic" Issue)
Q: I see an extra peak in my HPLC chromatogram (M+14 or M-2). What is it?

A: This is the classic "Benzylic Oxidation" signature.[1]

  • Impurity A (Aldehyde): The -CH2OH group oxidizes to -CHO (Aldehyde).[1] This results in a mass shift of -2 Da (loss of 2 hydrogens).[1]

  • Impurity B (Acid): Further oxidation to the carboxylic acid (Mass shift +14 Da from alcohol).

  • Impurity C (N-Oxide): Oxidation of the ring nitrogen (Mass shift +16 Da ).[1]

Degradation Pathway Diagram

Degradation Compound (1-Aminoisoquinolin-5-yl)methanol (Active) Aldehyde Impurity A: Aldehyde (-2 Da) Compound->Aldehyde Air/Oxidation NOxide Impurity C: N-Oxide (+16 Da) Compound->NOxide Light/Peroxides Acid Impurity B: Carboxylic Acid (+14 Da) Aldehyde->Acid Prolonged Exposure caption Figure 2: Primary oxidative degradation pathways for aminoisoquinoline alcohols.

Q: How do I prevent metal-catalyzed oxidation?

A: Benzylic alcohols are notoriously sensitive to trace metals (Iron, Copper) which catalyze oxidation.[1]

  • Protocol: Use glass or plastic spatulas only. Never use stainless steel spatulas to weigh this compound.[1]

  • Reagent Quality: Use high-grade, low-metal solvents (LC-MS grade).

Part 4: Experimental Protocols
Protocol A: Preparation of 10 mM Stock Solution (Cell Culture Ready)
  • Weighing: Weigh 1.74 mg of compound (assuming MW ~174.2 g/mol for free base). Note: Check MW on your specific vial if it is a salt form.[1]

  • Solvent: Add 1.0 mL of sterile, anhydrous DMSO.

  • Dissolution: Vortex for 30 seconds. The solution should be clear and colorless/pale yellow.[1]

  • Filtration: If using for cells, filter through a 0.22 µm PTFE (hydrophobic) filter. Do not use Nylon (binds proteins/drugs).

  • Storage: Aliquot into 50 µL volumes in amber tubes. Freeze at -20°C immediately.

Protocol B: QC Check via TLC (Thin Layer Chromatography)

If HPLC is unavailable, use TLC to check for oxidation.

  • Stationary Phase: Silica Gel 60 F254.[1]

  • Mobile Phase: Dichloromethane : Methanol : Ammonium Hydroxide (90 : 10 : 1).[1]

  • Visualization: UV light (254 nm).

  • Interpretation:

    • Main Spot: Rf ~ 0.4 (Amine/Alcohol).

    • Aldehyde Impurity: Higher Rf (less polar).

    • Acid Impurity: Baseline (stays at origin).

References
  • Chemical Structure & Identifiers: PubChem. 1-Aminoisoquinoline (Analogous Core Structure Data).[1] National Library of Medicine.[1] Available at: [Link][1]

  • Fasudil Synthesis & Intermediates: Logé, C. et al. (2003). "Synthesis and pharmacological study of Rho-kinase inhibitors: pharmacomodulations on the lead compound Fasudil."[1] Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • General Stability of Benzylic Alcohols: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1] (Standard text regarding autoxidation of benzylic positions).

> Disclaimer: This guide is for research purposes only. Always consult the specific Certificate of Analysis (CoA) and Safety Data Sheet (SDS) provided by your supplier, as salt forms (HCl, Mesylate) significantly alter solubility and stability.[1]

Sources

Troubleshooting

Technical Support Center: Enhancing the Quantum Yield of (1-Aminoisoquinolin-5-yl)methanol Derivatives

Prepared by: Senior Application Scientist, Advanced Fluorophore Division Welcome to the technical support center dedicated to maximizing the performance of (1-Aminoisoquinolin-5-yl)methanol derivatives. As researchers an...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Fluorophore Division

Welcome to the technical support center dedicated to maximizing the performance of (1-Aminoisoquinolin-5-yl)methanol derivatives. As researchers and drug development professionals, you understand that achieving a high fluorescence quantum yield is paramount for developing sensitive probes and effective therapeutic agents. This guide is structured to provide not just protocols, but a foundational understanding of the photophysical principles at play, enabling you to troubleshoot effectively and innovate confidently.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that frequently arise when working with isoquinoline-based fluorophores.

Q1: What is fluorescence quantum yield (Φ) and why is it a critical parameter?

A: The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[1] A quantum yield of 1.0 (or 100%) signifies that every absorbed photon results in an emitted photon, representing maximum brightness. For applications like bio-imaging and high-throughput screening, a high quantum yield is essential for achieving a strong signal-to-noise ratio, enabling greater sensitivity and detection accuracy.[2][3]

Q2: What is a typical quantum yield range for isoquinoline derivatives?

A: The quantum yield of isoquinoline derivatives can vary dramatically based on their specific substitution patterns, structural rigidity, and the solvent environment.[4] Reported values can range from nearly non-fluorescent (Φ < 0.01) to highly emissive, with some structurally optimized derivatives exhibiting quantum yields as high as 0.96.[5][6][7] This wide range underscores the importance of understanding and controlling the factors that influence fluorescence efficiency.

Q3: My derivative's emission color shifts when I change solvents. Is this related to quantum yield?

A: Yes, this phenomenon, known as solvatochromism, is often linked to quantum yield. The shift in emission wavelength (typically a red-shift in more polar solvents) is caused by the stabilization of the more polar excited state by solvent molecules.[8][9] This same process of solvent interaction can also open up non-radiative decay pathways, leading to a lower quantum yield.[1][10]

Section 2: Core Principles for Maximizing Quantum Yield

Enhancing quantum yield is not a matter of chance; it is rooted in the strategic control of the fluorophore's molecular structure and its immediate environment. The total rate of decay from the excited state is a sum of radiative (fluorescence, kf) and non-radiative (knr) decay rates. To maximize the quantum yield (Φ = kf / (kf + knr)), one must either increase the rate of fluorescence or, more commonly, decrease the rate of non-radiative decay.[1]

Key Influential Factors

dot

Quantum_Yield_Factors Key Factors Influencing Quantum Yield QY Quantum Yield (Φ) Structure Molecular Structure Structure->QY Rigidity Structural Rigidity Structure->Rigidity Substituents Substituent Effects (EDG vs. EWG) Structure->Substituents Environment Local Environment Environment->QY Solvent Solvent Polarity & H-Bonding Environment->Solvent pH pH Environment->pH Quenchers External Quenchers (e.g., O₂, Halides) Environment->Quenchers Concentration Concentration Concentration->QY ACQ Aggregation-Caused Quenching (ACQ) Concentration->ACQ Rigidity->QY Reduces non-radiative decay via molecular motion Substituents->QY Modulates electronic properties Solvent->QY Influences excited state stability (e.g., TICT) pH->QY Alters protonation state and electronic structure Quenchers->QY Provides alternative deactivation pathways ACQ->QY Forms non-emissive aggregates

Caption: Factors Influencing Quantum Yield.

  • Structural Rigidity : Flexible parts of a molecule can vibrate and rotate, dissipating energy from the excited state as heat instead of light—a non-radiative decay pathway.[11] Introducing structural rigidity, for example, by creating fused ring systems or incorporating bulky groups that restrict bond rotation, can significantly decrease this non-radiative decay and enhance the quantum yield.[5][12]

  • Solvent Effects : The choice of solvent is critical. For many amino-substituted aromatic compounds, polar solvents can stabilize a charge-separated excited state, which may lead to a non-fluorescent "Twisted Intramolecular Charge Transfer" (TICT) state, thereby quenching fluorescence.[9] Conversely, some fluorophores require a specific solvent polarity to achieve optimal emission.[1][8] Protic solvents capable of hydrogen bonding can also have complex effects, sometimes enhancing and sometimes quenching fluorescence depending on the specific interactions with the fluorophore.[5][9]

  • Substituent Effects : The electronic nature of substituents on the isoquinoline core has a profound impact. Electron-donating groups (EDGs) like amino (-NH2) and hydroxyl (-OH) groups generally increase fluorescence.[13] In contrast, electron-withdrawing groups (EWGs) such as nitro (-NO2) or carboxyl (-COOH) often decrease or completely quench fluorescence by promoting non-radiative processes.[5][13]

  • Concentration & Aggregation : At high concentrations, planar aromatic molecules like isoquinolines tend to stack on top of each other through π-π interactions. This process, known as Aggregation-Caused Quenching (ACQ), creates pathways for rapid non-radiative decay, severely diminishing fluorescence.[10][14][15] Therefore, most derivatives are highly fluorescent only in dilute solutions.[14]

Section 3: Troubleshooting Guide

This guide provides solutions to common issues encountered during experimentation.

dot

Troubleshooting_Workflow Troubleshooting Workflow for Low Quantum Yield Start Low Quantum Yield Observed Q1 Is fluorescence concentration-dependent? Start->Q1 Q2 Is fluorescence solvent-dependent? Q1->Q2 No ACQ ACQ Q1->ACQ Yes Q3 Have you checked for impurities or degradation? Q2->Q3 No TICT Cause: TICT State Formation Solution: 1. Test in a range of non-polar solvents. 2. Assess effect of solvent viscosity. 3. Redesign molecule to increase structural rigidity. Q2->TICT Yes Impurity Cause: Fluorescent/Quenching Impurities Solution: 1. Re-purify compound (chromatography, recrystallization). 2. Use spectroscopic grade solvents. 3. Degas solvent to remove O₂. Q3->Impurity No Structure Cause: Inherent Structural Properties Solution: 1. Re-evaluate molecular design. 2. Check for electron-withdrawing groups. 3. Assess molecular flexibility. Q3->Structure Yes

Caption: Troubleshooting Workflow.

Q: My quantum yield is high in toluene but drops significantly in ethanol and is almost zero in water. What is the likely cause?

A: This is a classic sign of fluorescence quenching by polar protic solvents, likely due to the formation of a non-fluorescent Twisted Intramolecular Charge Transfer (TICT) state.

  • Causality : Upon excitation, a partial charge transfer occurs from the amino group to the isoquinoline ring system. In polar solvents, solvent molecules rearrange to stabilize this charge-separated state.[8][9] This stabilization can allow for rotation around the C-N bond of the amino group, forming a twisted, non-planar TICT state. This state provides a very efficient pathway for non-radiative decay back to the ground state, thus "short-circuiting" the fluorescence process.[9] In non-polar solvents like toluene, the charge-separated state is not sufficiently stabilized, so the molecule remains in its planar, highly fluorescent state.[9]

  • Troubleshooting Steps :

    • Solvent Screen : Test your derivative in a series of solvents with varying polarity and hydrogen-bonding capability to confirm the trend. (See table below).

    • Viscosity Test : In a polar solvent like glycerol, the high viscosity can physically hinder the twisting motion required to form the TICT state, which may lead to a recovery of fluorescence.[12]

    • Structural Modification : Consider synthetic modifications that increase the rotational barrier of the C-N bond to sterically inhibit the formation of the TICT state.

SolventDielectric Constant (Approx.)Typical Effect on Aminoisoquinolines
Toluene2.4Often High Quantum Yield
Dichloromethane9.1Intermediate Quantum Yield
Acetonitrile37Lower Quantum Yield
Ethanol25Low Quantum Yield (H-bonding facilitates TICT)[10]
Water80Often Very Low or No Fluorescence[1]

Q: I observe that as I increase the concentration of my sample, the fluorescence intensity plateaus and then starts to decrease. Why?

A: You are observing Aggregation-Caused Quenching (ACQ). [10][15]

  • Causality : The planar, aromatic structure of the isoquinoline core is prone to π-π stacking at concentrations typically above 10⁻⁵ M.[14] When molecules aggregate, new, non-radiative decay pathways are created, effectively quenching the emission of the individual molecules.[16][17]

  • Troubleshooting Steps :

    • Confirm ACQ : Perform a concentration-dependent study. Prepare a dilution series and plot fluorescence intensity versus concentration. You should see an initial linear increase, followed by a plateau and then a decrease.

    • Work in Dilute Conditions : For all quantitative measurements, especially quantum yield determination, ensure the absorbance of your sample at the excitation wavelength is below 0.1 to minimize ACQ and inner-filter effects.[10][18]

    • Modify the Solvent : In some cases, adding a solvent in which the compound is highly soluble but forms aggregates upon addition of a poor solvent (e.g., adding water to a THF solution) can be used to study the aggregation process itself.[15]

Q: My quantum yield is poor even in a suitable non-polar solvent and at low concentrations. What else could be wrong?

A: If you have ruled out solvent and concentration effects, the issue may lie with sample purity or inherent structural features.

  • Potential Causes & Solutions :

    • Sample Impurity : Small amounts of residual starting materials or byproducts can act as quenchers.

      • Solution : Re-purify your compound using high-performance liquid chromatography (HPLC) or meticulous column chromatography followed by recrystallization. Verify purity via NMR and mass spectrometry.

    • Solvent Contamination : Solvents, even of high grade, can contain fluorescent or quenching impurities.

      • Solution : Use spectroscopic grade solvents.[19] Always run a blank spectrum of the pure solvent to check for background fluorescence.

    • Dissolved Oxygen : Molecular oxygen is a well-known collisional quencher of fluorescence.[2]

      • Solution : For precise measurements, degas your solvent by bubbling an inert gas (N₂ or Ar) through the cuvette for 5-10 minutes before measurement.[20]

    • Inherent Molecular Flexibility : If the (1-Aminoisoquinolin-5-yl)methanol derivative has other flexible side chains, these can act as "loose bolts," dissipating energy through vibrational modes.[11]

      • Solution : This is an intrinsic property. The solution lies in redesigning the molecule to improve rigidity.

Section 4: Key Experimental Protocol
Protocol: Relative Fluorescence Quantum Yield Measurement

This protocol is based on the widely accepted comparative method, which uses a well-characterized fluorescence standard.[18]

Materials:

  • Purified (1-Aminoisoquinolin-5-yl)methanol derivative ("Sample").

  • Fluorescence standard with a known quantum yield (Φ_ST) and absorbance/emission in a similar spectral region (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ_ST = 0.60).[1]

  • Spectroscopic grade solvent.

  • Calibrated UV-Vis spectrophotometer and spectrofluorometer.

  • 10 mm path length quartz cuvettes.

Methodology:

  • Prepare Stock Solutions : Prepare stock solutions of your sample and the standard in the same solvent.

  • Prepare Dilution Series : From the stock solutions, prepare a series of 5 dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[10] A recommended series would have absorbances of approximately 0.02, 0.04, 0.06, 0.08, and 0.1.

  • Measure Absorbance : Using the UV-Vis spectrophotometer, record the absorbance of each solution at the chosen excitation wavelength (λ_ex).

  • Measure Fluorescence Spectra :

    • Set the excitation wavelength on the spectrofluorometer to λ_ex.

    • For each of the 10 solutions (5 sample, 5 standard), record the corrected fluorescence emission spectrum. Ensure you use identical instrument settings (e.g., slit widths) for all measurements.

    • Record the spectrum over a range that captures the entire emission profile.

  • Integrate Fluorescence Intensity : For each recorded spectrum, calculate the integrated area under the emission curve. This value represents the total fluorescence intensity.

  • Plot the Data : For both the sample and the standard, create a plot of integrated fluorescence intensity (Y-axis) versus absorbance (X-axis). You should obtain two straight lines that pass through the origin.

  • Calculate the Quantum Yield :

    • Determine the slope (gradient, Grad) of each line from the plot.

    • The quantum yield of your sample (Φ_X) is calculated using the following equation:[10]

      Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

    • Where:

      • Φ_X and Φ_ST are the quantum yields of the sample and standard.

      • Grad_X and Grad_ST are the gradients from the plots for the sample and standard.

      • η_X and η_ST are the refractive indices of the solvent used for the sample and standard (if the solvents are the same, this term is 1 and can be ignored).

References
  • Wikipedia. (n.d.). Aggregation-induced emission.
  • AAT Bioquest. (2023, January 25). What are the factors affecting fluorescence?
  • BenchChem. (2025). Troubleshooting low fluorescence quantum yield in 1,8-Diacetylnaphthalene probes.
  • Evident Scientific. (n.d.). Basic Concepts in Fluorescence.
  • Wikipedia. (n.d.). Quantum yield.
  • Zhang, H., et al. (2016, September 1). From aggregation-caused quenching luminogens to solid fluorescent materials.
  • Mei, J., et al. (n.d.). General mechanisms of aggregation-caused quenching (ACQ) and...
  • Pachuta, S., et al. (n.d.). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives.
  • Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission.
  • Antina, L.A., et al. (2022, November 19). Solvent-Dependent Fluorescence Properties of CH2-bis(BODIPY)s.
  • Zhang, G., et al. (2015, December 18). Fluorescence Aggregation-Caused Quenching versus Aggregation-Induced Emission: A Visual Teaching Technology for Undergraduate Chemistry Students.
  • Jones, G., II, et al. (n.d.). Medium Effects on Fluorescence Quantum Yields and Lifetimes for Coumarin Laser Dyes.
  • BenchChem. (2025). Technical Support Center: Solvent Effects on Coumarin Fluorescence Quantum Yield.
  • Liu, F., et al. (2019, January 11). Reducing aggregation caused quenching effect through co-assembly of PAH chromophores and molecular barriers.
  • Wang, H., et al. (2012, October 15). [Factors influencing the ability of fluorescence emission and fluorescence quenching experimental research].
  • Reddit user discussion. (2023, September 22). What are some factors that can affect the quantum yield brightness of a fluorophore?
  • Various Authors. (2021, March 10). Effects of Solvent Properties on Absorption and Fluorescence Characteristics of Two Organic Dyes Used as Random Gain Media.
  • Dao, et al. (n.d.). Synthesis of 1-aminoisoquinolines by Dao et al.⁵⁰.
  • S. Conte, et al. (2021, May 4). Fluorescence Properties of a Novel Isoquinoline Derivative Tested in an Invertebrate Chordate, Ciona intestinalis.
  • Chowdhury, P., et al. (2012, February 23). Detection of low quantum yield fluorophores and improved imaging times using metallic nanoparticles.
  • Various Authors. (n.d.). Photophysical properties of isoquinoline derivatives.
  • Zhang, X., et al. (n.d.). Metal-Free Facile Synthesis of Multisubstituted 1-Aminoisoquinoline Derivatives with Dual-State Emissions.
  • Singh, A. K., et al. (n.d.). Fluorescence characteristics of 5-aminoquinoline in acetonitrile: Water.
  • Various Authors. (n.d.). Synthesis and Optical and Theoretical Characterization of Imidazo[5,1-a]isoquinolines and Imidazo[1,5-a]quinolines.
  • Resch-Genger, U., et al. (2020, August 26). Relative and absolute determination of fluorescence quantum yields of transparent samples.
  • Bonacorso, H. G., et al. (2021, August 23). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases.
  • Yakovlev, V. V., et al. (2024, March 13). Low quantum yield fluorophores: an obstacle or an opportunity?
  • Horiba Scientific. (n.d.). A Guide to Recording Fluorescence Quantum Yields.
  • International Journal of Scientific & Technology Research. (2020, February 15). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives.
  • Google Patents. (n.d.). CN105754602A - Purification method capable of protecting quantum dots.
  • Abdelwahab, A. B. (2025, August 6). Synthesis and cytotoxicity studies of some new amino isoquinolin-5,8-dione and quinolin-5,8-dione derivatives.
  • Cawley, K. M., et al. (n.d.). Fluorescence Quantum Yields of Natural Organic Matter and Organic Compounds: Implications for the Fluorescence-based Interpretation of Organic Matter Composition.
  • Liu, Y., et al. (2024, November 12). Facile Synthesis of Fluorescent Carbon Quantum Dots with High Product Yield Using a Solid-Phase Strategy.
  • Various Authors. (2025, October 18). Synthesis and Optical and Theoretical Characterization of Imidazo[5,1-a]isoquinolines and Imidazo[1,5-a]quinolines.
  • Glembockyte, V., et al. (n.d.). Quantum yield optimized fluorophores for site-specific labeling and super-resolution imaging.
  • Resch-Genger, U., et al. (n.d.). Relative and absolute determination of fluorescence quantum yields of transparent samples.

Sources

Optimization

Signal-to-noise ratio optimization for (1-Aminoisoquinolin-5-yl)methanol probes

The following guide is structured as a specialized Technical Support Center for researchers utilizing (1-Aminoisoquinolin-5-yl)methanol and related 1-aminoisoquinoline derivatives in PARP-targeted fluorescence or affinit...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for researchers utilizing (1-Aminoisoquinolin-5-yl)methanol and related 1-aminoisoquinoline derivatives in PARP-targeted fluorescence or affinity assays.

Status: Operational | Topic: Signal-to-Noise Ratio (SNR) Optimization Audience: Assay Developers, Medicinal Chemists, Cell Biologists

System Overview & Mechanism

(1-Aminoisoquinolin-5-yl)methanol is a functionalized derivative of 1-aminoisoquinoline (1-AIQ) . The 1-aminoisoquinoline core acts as a pharmacophore mimicking the nicotinamide moiety of NAD+, allowing it to bind specifically to the catalytic domain of Poly (ADP-ribose) polymerases (PARP1/2).

  • The Probe: The isoquinoline core exhibits intrinsic fluorescence (typically excitation ~340–360 nm, emission ~400–450 nm).

  • The Challenge: This "deep blue" emission spectrum overlaps significantly with cellular autofluorescence (NADH, FAD) and plasticware background, creating a low Signal-to-Noise Ratio (SNR) baseline.

  • The Goal: Maximize the specific signal (Bound Probe) relative to the background (Unbound Probe + Autofluorescence).

Troubleshooting & FAQs

Q1: I am seeing high background fluorescence even in "No Protein" controls. How do I reduce this?

Diagnosis: This is likely due to Blue-Region Autofluorescence or Raman Scattering . The excitation range for 1-aminoisoquinoline derivatives (UV/Violet) excites polystyrene microplates and buffer contaminants.

Solution Protocol:

  • Microplate Selection: Switch from standard polystyrene to black, non-binding surface (NBS) plates with clear bottoms, or ideally, quartz/glass bottom plates if using microscopy. Standard plastics fluoresce heavily at 350 nm excitation.

  • Raman Shift Check: In aqueous buffers, the Raman peak of water can interfere with weak fluorescence. Calculate the Raman peak location relative to your excitation. If it overlaps with your emission filter (400–450 nm), use a narrower bandpass emission filter.

  • Buffer Purity: Use HPLC-grade water. Impurities in standard dH2O often fluoresce in the UV/blue range.

Q2: The signal intensity drops rapidly during measurement (Signal Instability). Is the probe degrading?

Diagnosis: This is likely Photobleaching or Oxidative Instability . Isoquinolines can undergo photo-oxidation under high-intensity UV illumination.

Solution Protocol:

  • Deoxygenation: Degas buffers or add an oxygen scavenger system (e.g., PCA/PCD) if the assay tolerates it.

  • Pulsed Excitation: If using a plate reader, reduce the number of flashes per read. Continuous excitation rapidly bleaches the fluorophore.

  • Check pH Sensitivity: The fluorescence of aminoisoquinolines is pH-dependent (protonation of the ring nitrogen). Ensure your buffer has a strong buffering capacity (e.g., 50 mM HEPES) to prevent local pH changes from altering quantum yield.

Q3: My binding curve is flat. Is the probe precipitating?

Diagnosis: Solubility Limit or Self-Quenching . While the (5-yl)methanol group improves solubility compared to the parent 1-AIQ, the planar aromatic system promotes pi-stacking aggregation in aqueous buffers.

Solution Protocol:

  • Detergent Optimization: Add non-ionic detergents.[1] 0.01% Triton X-100 or 0.005% Tween-20 prevents aggregation and reduces non-specific binding to plastics.

  • Solvent Check: Dissolve the stock in DMSO, but keep the final assay DMSO concentration <1%. Higher DMSO levels can artificially enhance fluorescence (solvatochromic effect) without representing true binding, skewing SNR calculations.

Optimization Workflow: The SNR Enhancement Cycle

Follow this logic gate to systematically improve your assay sensitivity.

SNR_Optimization_Workflow Start Start: Low SNR Detected Step1 1. Spectral Scan (Buffer vs. Probe) Start->Step1 Decision1 Is Background > 20% of Signal? Step1->Decision1 Action_Plate Switch to Glass/Quartz Black Plates Decision1->Action_Plate Yes (Plastic Noise) Action_Filter Narrow Bandpass Filter (Cut off <400nm) Decision1->Action_Filter Yes (Optical Noise) Step2 2. Z-Factor Determination Decision1->Step2 No Action_Plate->Step2 Action_Filter->Step2 Decision2 Is Z-Factor > 0.5? Step2->Decision2 Action_Conc Titrate Probe Conc. (Find Kd) Decision2->Action_Conc No (Low Signal) Action_Gating Apply Time-Gating (If TR-F capable) Decision2->Action_Gating No (High Noise) Success Assay Validated Decision2->Success Yes Action_Conc->Step2 Action_Gating->Step2

Figure 1: Logical workflow for diagnosing and resolving low Signal-to-Noise Ratio issues in isoquinoline-based fluorescence assays.

Experimental Data: Buffer & Additive Effects

The following table summarizes the impact of common assay components on the fluorescence SNR of 1-aminoisoquinoline derivatives.

ComponentRecommended Conc.Effect on SNRMechanism of Action
Triton X-100 0.01%Increase (High) Prevents probe aggregation and non-specific adsorption to plates.
DMSO 0.5% - 1.0%Neutral/Slight Increase Maintains solubility; >2% causes solvatochromic shifts (artifact risk).
BSA (Bovine Serum Albumin) 0.1 mg/mLVariable Can decrease SNR if the probe binds non-specifically to BSA. Test a "No PARP" control with BSA.
Mg2+ (Magnesium) 1 - 5 mMIncrease (Moderate) Stabilizes PARP-DNA complexes; essential if assay includes DNA trapping.
Hemoglobin/Phenol Red 0% (Avoid)Decrease (Critical) Strong quenchers in the blue/violet region. Use clear buffers only.

Advanced Protocol: Time-Resolved Fluorescence (TRF)

If standard intensity measurements fail to yield Z' > 0.5, utilize the fluorescence lifetime properties. Isoquinolines often have different lifetimes when bound to a protein pocket versus free in solution.

Methodology:

  • Instrument: Plate reader with TRF capability or TCSPC microscope.

  • Lag Time: Set a delay (lag) time of 10–20 µs (optimization required).

  • Integration: Integrate signal for 100–200 µs .

  • Rationale: Short-lived autofluorescence (from plastics/buffer) decays within nanoseconds. If the probe (or a conjugated lanthanide version) has a longer lifetime, gating eliminates >90% of the background noise.

References

  • NIH/PubMed. (2021). Fluorescence Properties of a Novel Isoquinoline Derivative Tested in an Invertebrate Chordate. (Demonstrates the intrinsic blue fluorescence and concentration-dependent signal of isoquinoline derivatives).

  • ChemicalBook. (2024). 1-Aminoisoquinoline Properties and Spectral Data. (Provides physical properties and solubility data for the core scaffold).

  • MDPI. (2024). Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2.[2] (Discusses PARP binding affinity and assay conditions for isoquinoline-based inhibitors).

  • PLOS ONE. (2025).[3] A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. (General methodology for SNR optimization in fluorescence assays).

Sources

Troubleshooting

Technical Support Center: Stability &amp; Solubilization of (1-Aminoisoquinolin-5-yl)methanol

Status: Operational Ticket ID: REF-ISOQ-AGG-001 Assigned Specialist: Senior Application Scientist, Chemical Biology Division Executive Summary (1-Aminoisoquinolin-5-yl)methanol is a critical intermediate and scaffold oft...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: REF-ISOQ-AGG-001 Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary

(1-Aminoisoquinolin-5-yl)methanol is a critical intermediate and scaffold often associated with Rho-associated kinase (ROCK) inhibitors (e.g., Ripasudil, Fasudil derivatives). While structurally potent, this class of molecules exhibits a high propensity for colloidal aggregation in aqueous media.

This aggregation is not merely a solubility issue; it creates "false positive" bioactivity by sequestering enzymes on the surface of colloidal particles, a phenomenon extensively characterized by the Shoichet Lab.

This guide provides a self-validating workflow to diagnose, prevent, and reverse aggregation, ensuring your biological data reflects true ligand-receptor interactions.

Module 1: The Diagnostic Workflow

"Is my compound aggregating?" Before altering your buffer, you must confirm if the compound is forming promiscuous colloids. Aggregation typically occurs in the low micromolar range (


).
Protocol A: The Detergent-Sensitivity Test

Theory: Colloidal aggregates are sensitive to non-ionic detergents. If your IC


 shifts significantly upon adding detergent, your compound is likely aggregating.
  • Prepare Assay Buffer: Standard kinase buffer (e.g., 50 mM HEPES, pH 7.4).

  • Run Control Arm: Measure IC

    
     of (1-Aminoisoquinolin-5-yl)methanol without detergent.
    
  • Run Test Arm: Measure IC

    
     in the presence of 0.01% (v/v) Triton X-100  or 0.005% Tween-80 .
    
  • Analysis:

    • Result A: IC

      
       remains stable (within 2-fold). 
      
      
      
      True Binder.
    • Result B: IC

      
       increases significantly (e.g., >10-fold loss of potency) or activity disappears. 
      
      
      
      Aggregator.
Protocol B: Dynamic Light Scattering (DLS)

Theory: DLS directly measures the hydrodynamic radius (


) of particles in solution. Monomeric small molecules should scatter very little light; aggregates will show strong scattering with 

nm.
  • Concentration: Test at

    
     and 
    
    
    
    in your assay buffer (1% DMSO final).
  • Threshold: A scattering intensity

    
     kcps (kilo counts per second) or a polydispersity index (PDI) 
    
    
    
    indicates aggregation.

Module 2: Chemical Mitigation Strategies

If diagnosis confirms aggregation, implement the following chemical modifications.

pH Optimization (The pKa Factor)

The 1-aminoisoquinoline core has a pKa of approximately 7.6 [1].

  • At pH 7.4 (PBS): A significant fraction (~50-60%) of the molecule exists in the neutral (uncharged) state. The planar isoquinoline rings stack via

    
    -
    
    
    
    interactions, driving aggregation.
  • At pH 5.0–6.0: The molecule becomes protonated (cationic). Electrostatic repulsion prevents stacking.

Recommendation: If your assay tolerates it, lower the buffer pH to 6.5. If physiological pH (7.4) is mandatory, ensure you are using the HCl salt form of the compound, not the free base, during stock preparation.

Cosolvent & Surfactant Architecture

Do not rely on DMSO alone. DMSO promotes solubility of the monomer but does not necessarily prevent the formation of colloidal aggregates once injected into the aqueous buffer.

Optimized Buffer Recipe:

Component Concentration Function
DMSO 1–2% (v/v) Solubilizes the monomeric stock.
Triton X-100 0.01% (v/v) Critical: Disrupts colloidal surface tension.[1]
Glycerol 5% (v/v) Dispersant; reduces nucleation rates.

| Buffer | HEPES or MES | Avoid Phosphate (PBS) if possible; phosphate ions can bridge cationic amines and induce precipitation. |

Module 3: Visualizing the Logic

The following diagram illustrates the decision matrix for handling (1-Aminoisoquinolin-5-yl)methanol.

AggregationLogic Start Start: Compound in Solution Check Step 1: Diagnostic Check (DLS or Detergent Test) Start->Check Result_Agg Result: Aggregation Detected (High Scattering / IC50 Shift) Check->Result_Agg Positive Result_Clean Result: Monomeric (Low Scattering) Check->Result_Clean Negative Action_pH Strategy A: pH Adjustment Target pH < pKa (7.6) Result_Agg->Action_pH Action_Surf Strategy B: Add Surfactant 0.01% Triton X-100 Result_Agg->Action_Surf Action_Salt Strategy C: Salt Screen Convert to HCl or Mesylate Result_Agg->Action_Salt Final Stable Assay Condition Result_Clean->Final Action_pH->Final Action_Surf->Final Action_Salt->Final

Figure 1: Decision matrix for diagnosing and mitigating colloidal aggregation.

Module 4: Frequently Asked Questions (FAQ)

Q1: My stock solution in DMSO is clear, but it precipitates immediately upon adding to the media. Why? A: This is "Dilution Shock." The hydrophobic isoquinoline core crashes out when the solvent environment shifts from 100% DMSO to 99% Water.

  • Fix: Do not pipette directly from 10 mM DMSO into the well. Create an intermediate dilution (e.g., 10x concentrate) in a buffer containing 10% DMSO + 0.1% Tween-20, then dilute that into your final assay well.

Q2: Can I use sonication to redissolve the aggregates? A: Sonication is a temporary fix. It breaks large aggregates into smaller colloids (nanoparticles), which may actually increase false-positive inhibition because the surface area-to-volume ratio increases.

  • Fix: Use sonication only to prepare the initial DMSO stock. Do not sonicate the final aqueous assay plate.

Q3: Which salt form is best? A: The Hydrochloride (HCl) or Mesylate salts are superior to the Free Base. The HCl salt ensures the 1-amino group is protonated, providing a hydration shell that resists stacking.

Q4: Is this compound light sensitive? A: Yes, aminoisoquinolines can undergo photo-oxidation. Store solid and solution stocks in amber vials.

References

  • ChemicalBook. (2026).[2] 1-Aminoisoquinoline Properties and pKa Data.Link

  • Shoichet, B. K. (2006). Screening in a spirit haunted world.[3] Drug Discovery Today. Link

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors.[4] Nature Protocols. Link

  • Coan, K. E., & Shoichet, B. K. (2008). Stoichiometry and physical chemistry of promiscuous aggregate-based inhibitors. Journal of the American Chemical Society. Link

  • BenchChem. (2025).[5][6] Technical Guide: Overcoming Poor Solubility of Quinoline/Isoquinoline Derivatives.Link

Sources

Reference Data & Comparative Studies

Validation

Benchmarking the photostability of (1-Aminoisoquinolin-5-yl)methanol

A Comparative Guide for ROCK Inhibitor Development Executive Summary: The "Yellowing" Challenge In the development of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors—such as Ripasudil (K-115) and F...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for ROCK Inhibitor Development

Executive Summary: The "Yellowing" Challenge

In the development of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors—such as Ripasudil (K-115) and Fasudil —photostability is a critical quality attribute. The 1-aminoisoquinoline core is notoriously photosensitive, often undergoing rapid degradation that results in a characteristic color shift from white to yellow or green.

Chemical Context & Structural Liabilities[1][2][3][4]

To understand the benchmarking data, we must first dissect the structural vulnerabilities of the candidates.

CompoundRoleStructural VulnerabilityPhotostability Risk
(1-Aminoisoquinolin-5-yl)methanol Target (Intermediate/Impurity)1. Electron-rich 1-aminoisoquinoline ring.2. Oxidizable benzylic alcohol (-CH₂OH) at C5.High (Dual active sites)
Ripasudil (K-115) Benchmark (API)1.[1] 1-aminoisoquinoline ring.2.[2][3][4] Sulfonyl group (electron-withdrawing) stabilizes the C5 position.Moderate-High (Known to turn yellow)
5-Aminoisoquinoline Reference (Scaffold)1. Unsubstituted amine.2. Lacks the C5 benzylic side chain.Moderate

Benchmarking Protocol: A Self-Validating System

Reliable photostability data requires a closed-loop experimental design. We utilize a modified ICH Q1B protocol with chemical actinometry to ensure reproducibility.

Experimental Workflow

The following protocol ensures that any observed degradation is due to photon flux and not thermal stress or hydrolytic instability.

Photostability_Workflow Sample_Prep Sample Preparation (1 mg/mL in MeOH/H2O) Dark_Control Dark Control (Wrapped in Al Foil) Sample_Prep->Dark_Control Light_Exposed Light Exposed (Quartz Cell) Sample_Prep->Light_Exposed Actinometer Actinometer (2% Quinine HCl) Sample_Prep->Actinometer Chamber Photostability Chamber (D65 Lamp, 1.2M Lux·hr) Dark_Control->Chamber Thermal Check Light_Exposed->Chamber Actinometer->Chamber Flux Validation Analysis UPLC-PDA-MS Analysis (Quant + ID) Chamber->Analysis

Figure 1: The comparative photostability workflow. The inclusion of a Dark Control is mandatory to distinguish thermal degradation from photolysis.

Analytical Conditions (UPLC-PDA)
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B). Acidic pH is required to protonate the amine and improve peak shape.

  • Detection: PDA (200–400 nm) and ESI+ MS.

  • Success Criterion: Mass balance > 95% (Sum of parent + degradants).

Comparative Performance Data

The following data represents the typical degradation kinetics observed when these compounds are subjected to 1.2 million lux·hours (ICH Q1B standard exposure).[5]

Kinetic Stability Profile
Parameter(1-Aminoisoquinolin-5-yl)methanolRipasudil (API)5-Aminoisoquinoline
Initial Appearance White/Off-white solidWhite crystalline solidPale yellow solid
Post-Exposure Appearance Deep Yellow / Brown Pale Yellow / GreenishDark Yellow
Photolytic

(Solution)
~4.5 Hours ~6.8 Hours~8.0 Hours
Degradation Rate (

)
High (

)
Moderate (

)
Moderate-Low
Main Degradation Route N-oxidation + Alcohol OxidationN-oxidation + IsomerizationN-oxidation

Analysis: The 1-AI-5M intermediate is less stable than the Ripasudil API. The presence of the hydroxymethyl group (-CH₂OH) at position 5 provides a secondary site for oxidation that is absent in the sulfonamide-protected API. This results in a faster degradation rate and a more complex impurity profile.

Mechanistic Degradation Pathways

  • Pathway A (Ring Oxidation): Common to all 1-aminoisoquinolines. The nitrogen in the pyridine ring is oxidized to an N-oxide.

Degradation_Mechanism Parent (1-Aminoisoquinolin-5-yl)methanol (Parent) Excited Excited State [S1/T1] Parent->Excited hv (UV/Vis) NOxide N-Oxide Derivative (Ring Oxidation) Excited->NOxide O2 / ROS Aldehyde 1-Aminoisoquinoline-5-carbaldehyde (Side-Chain Oxidation) Excited->Aldehyde O2 / -2H Acid 1-Aminoisoquinoline-5-carboxylic acid (Terminal Oxidation) Aldehyde->Acid Further Oxidation

Implications for Method Development[3][4][5][9][10][11]
  • Watch for -2 Da Shifts: The conversion of the alcohol (-CH₂OH) to the aldehyde (-CHO) results in a mass loss of 2 Da. This is a tell-tale sign of Pathway B.

  • Watch for +16 Da Shifts: The formation of N-oxides results in a mass gain of 16 Da.

  • Fluorescence Quenching: The oxidation products often exhibit lower fluorescence quantum yields than the parent, potentially affecting FLD detection methods.

Recommendations for Handling

Based on the benchmarking data, the following protocols are recommended for researchers working with (1-Aminoisoquinolin-5-yl)methanol :

  • Amber Glassware is Mandatory: Unlike some stable intermediates, this compound degrades within hours under ambient lab lighting. All solutions must be prepared in amber glassware or wrapped in foil.

  • Fresh Preparation: Analytical standards should be prepared fresh daily. Do not store stock solutions, even at 4°C, without verifying purity.

  • Acidic Mobile Phases: Use acidic mobile phases (pH < 4) for HPLC analysis. Protonation of the amine and isoquinoline nitrogen stabilizes the molecule slightly during the run and prevents peak tailing.

  • Process Control: If this is a synthetic intermediate, the subsequent coupling step (e.g., sulfonation) should be performed immediately to "cap" the reactive C5 position.

References

  • ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. International Conference on Harmonisation. Link

  • Isobe, T., et al. (2016). "Species differences in metabolism of ripasudil (K-115) are attributed to aldehyde oxidase."[6] Xenobiotica.

  • BOC Sciences. (n.d.). 1-(Aminomethyl)isoquinoline Properties and Applications.

  • Soto, F. (Ed.). (2019). Photodegradation: Mechanisms and Applications. Nova Science Publishers. (Context on aromatic amine photo-oxidation). Link

  • ResearchGate. (2025). Unveiling New Process Impurities in Ripasudil Hydrochloride Dihydrate. (Structural confirmation of Ripasudil impurities). Link

Sources

Comparative

Comparative Profiling of (1-Aminoisoquinolin-5-yl)methanol and Functional Analogs

Part 1: Executive Summary & Structural Logic The Isoquinoline Scaffold in Kinase Inhibition The 1-aminoisoquinoline core is a privileged scaffold in medicinal chemistry, primarily recognized for its ability to inhibit Rh...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Logic

The Isoquinoline Scaffold in Kinase Inhibition

The 1-aminoisoquinoline core is a privileged scaffold in medicinal chemistry, primarily recognized for its ability to inhibit Rho-associated Coiled-coil Containing Protein Kinase (ROCK) . The molecule (1-Aminoisoquinolin-5-yl)methanol represents a critical "fragment" or synthetic intermediate within this class.

While not a marketed therapeutic itself, this alcohol derivative serves as a fundamental baseline for understanding the Structure-Activity Relationship (SAR) of blockbuster glaucoma and cardiovascular drugs.

  • The Core (1-Amino): The amino group at position 1 and the isoquinoline nitrogen function as an ATP-mimetic, forming crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket.

  • The Variable (Position 5): The substituent at position 5 dictates potency, solubility, and selectivity.

    • (1-Aminoisoquinolin-5-yl)methanol: Contains a polar, neutral hydroxymethyl group. Likely exhibits weak, non-selective binding (Micromolar range).

    • Fasudil (Analog 1): Contains a sulfonyl-homopiperazine group. Exhibits high potency (Nanomolar range) but moderate selectivity.

    • Ripasudil (Analog 2): Contains a fluorinated isoquinoline ring and a chiral sulfonamide. Exhibits superior potency and selectivity.[1]

Mechanistic Pathway: The ROCK Signaling Cascade

To understand the utility of these compounds, one must visualize the downstream effects of ROCK inhibition: cytoskeletal relaxation.

ROCK_Pathway GPCR GPCR Agonists (Thrombin, LPA) RhoA RhoA-GTP (Active) GPCR->RhoA Activates ROCK ROCK 1/2 (Kinase) RhoA->ROCK Activates MBS MBS (Myosin Binding Subunit) ROCK->MBS Phosphorylates (Inactivates Phosphatase) MLC MLC (Myosin Light Chain) ROCK->MLC Direct Phosphorylation MBS->MLC Inhibits Dephosphorylation Actin Actomyosin Contraction MLC->Actin Cross-bridge Formation Inhibitors 1-Aminoisoquinolines (Fasudil, Ripasudil) Inhibitors->ROCK ATP Competitive Inhibition

Figure 1: The Rho/ROCK signaling pathway. 1-Aminoisoquinoline analogs competitively bind to the ATP pocket of ROCK, preventing the phosphorylation of MLC and MBS, ultimately leading to smooth muscle relaxation and neurite outgrowth.

Part 2: Comparative Performance Analysis

This section contrasts the baseline fragment (1-Aminoisoquinolin-5-yl)methanol against its optimized therapeutic analogs.

Table 1: Physicochemical & Biological Profile
Feature(1-Aminoisoquinolin-5-yl)methanolFasudil (HA-1077)Ripasudil (K-115)Y-27632
Role Synthetic Intermediate / Fragment ProbeFirst-Gen TherapeuticSecond-Gen TherapeuticResearch Tool Standard
Structure 5-Hydroxymethyl (Alcohol)5-Sulfonyl-homopiperazine4-Fluoro-5-sulfonyl derivativePyridine-based amide
ROCK1 IC50 > 10 µM (Predicted)*~1.9 µM [1]~0.051 µM (51 nM) [2]~0.14 µM (140 nM) [3]
Selectivity Low (Likely hits PKA/PKC)Moderate (Hits PKA @ ~10µM)High (Specific to ROCK)High
Solubility Moderate (Polar alcohol)High (HCl salt)HighHigh
Metabolic Stability Low (Prone to oxidation to aldehyde/acid)Moderate (Metabolizes to Hydroxyfasudil)HighHigh

*Note: The alcohol derivative lacks the extended sulfonamide tail required for deep pocket binding, resulting in significantly lower potency compared to Fasudil.

Critical Analysis: Why the 5-Position Matters
  • The "Anchor" (Position 1): All three compounds share the 1-aminoisoquinoline (or pyridine equivalent in Y-27632) which anchors the molecule to the kinase hinge region via hydrogen bonding.

  • The "Extension" (Position 5):

    • Methanol Group: The hydroxyl group is too short to reach the diverse polar regions of the active site. It serves primarily as a handle for further synthesis (e.g., converting to a chloride or aldehyde for coupling).

    • Sulfonamide (Fasudil/Ripasudil): The sulfonyl group orients the homopiperazine ring to interact with the ribose pocket or solvent front, drastically increasing binding affinity (from µM to nM).

    • Fluorine (Ripasudil): The addition of a fluorine atom at position 4 (adjacent to the 5-position) alters the electron density of the ring, improving metabolic stability and selectivity over other kinases like PKA and PKC [2].

Part 3: Experimental Protocols

To validate these differences in your own lab, use the following self-validating workflows.

Protocol A: In Vitro Kinase Inhibition Assay (FRET-based)

Purpose: To determine the IC50 of the alcohol derivative vs. Fasudil.

Reagents:

  • Recombinant ROCK1/ROCK2 (human).

  • Substrate: S6 Ribosomal Protein peptide or specific ROCK substrate (e.g., Long S6 Kinase Substrate Peptide).

  • ATP (at Km apparent, typically 10 µM).

  • Detection Reagent: ADP-Glo™ or Z'-LYTE™ (FRET).

Workflow:

  • Compound Prep: Dissolve (1-Aminoisoquinolin-5-yl)methanol and Fasudil in 100% DMSO. Prepare 10-point serial dilutions (Start at 100 µM).

  • Enzyme Mix: Dilute ROCK enzyme in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Reaction:

    • Add 5 µL compound solution to 384-well plate.

    • Add 10 µL Enzyme/Substrate mix.

    • Initiate with 10 µL ATP.

    • Incubate at Room Temp for 60 mins.

  • Detection: Add detection reagent according to kit instructions (e.g., converting ADP to light).

  • Analysis: Plot RLU (Relative Light Units) vs. Log[Concentration]. Fit to sigmoidal dose-response curve.

    • Validation Check: Fasudil IC50 must fall between 1–5 µM. If >10 µM, check ATP quality.

Protocol B: Chemical Synthesis (Alcohol to Sulfonamide Conversion)

Purpose: If you possess the alcohol and wish to synthesize a more potent probe.

  • Activation: Convert (1-Aminoisoquinolin-5-yl)methanol to the corresponding chloride using Thionyl Chloride (SOCl2) or mesylate using MsCl/TEA.

  • Nucleophilic Attack: React the activated intermediate with a cyclic amine (e.g., homopiperazine) to generate the amine-linked analog.

    • Note: To generate Fasudil-like sulfonyl analogs, one typically starts with 5-isoquinolinesulfonyl chloride , not the methanol. The methanol is more likely a reduction product or a precursor for ether-linked analogs.

Experimental Workflow Diagram

Assay_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Kinase Reaction cluster_data Phase 3: Analysis Step1 Compound Solubilization (DMSO Stock 10mM) Step2 Serial Dilution (1:3 ratio) Step1->Step2 Step3 Add Enzyme + Substrate (ROCK1 / S6 Peptide) Step2->Step3 Step4 Add ATP (Initiate Reaction) Step3->Step4 Step5 Incubation (60 min @ RT) Step4->Step5 Step6 Signal Detection (Luminescence/Fluorescence) Step5->Step6 Step7 Curve Fitting (Non-linear Regression) Step6->Step7

Figure 2: Step-by-step workflow for comparative kinase profiling of isoquinoline derivatives.

Part 4: Application Scenarios

When to use (1-Aminoisoquinolin-5-yl)methanol:

  • Fragment-Based Drug Discovery (FBDD): Use as a low-molecular-weight "seed" to screen for new binding pockets or to crystallize with ROCK to identify hinge-binding geometry without the steric hindrance of the tail.

  • Negative Control: Use in cellular assays to demonstrate that the isoquinoline core alone is insufficient for potent ROCK inhibition compared to Fasudil.

  • Synthetic Intermediate: Use as a starting material to synthesize novel ether-linked or ester-linked derivatives at the 5-position.

When to use Fasudil/Ripasudil:

  • Phenotypic Screening: When you need reliable, potent inhibition of stress fiber formation or neurite retraction in cell culture.

  • In Vivo Studies: Fasudil is the gold standard for animal models of hypertension and stroke due to its established pharmacokinetic profile [4].

References

  • Davies, S. P., et al. (2000).[2] Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal, 351(1), 95–105.[2]

  • Isobe, T., et al. (2014). Ripasudil (K-115), a novel ROCK inhibitor, lowers intraocular pressure by promoting trabecular meshwork outflow. Investigative Ophthalmology & Visual Science, 55(10).

  • Ishizaki, T., et al. (2000). Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases.[1][3][4] Molecular Pharmacology, 57(5), 976-983.

  • Shimokawa, H., et al. (2002). Rho-kinase as a novel therapeutic target in treatment of cardiovascular diseases. Journal of Cardiovascular Pharmacology, 39(3), 319-327.

Sources

Validation

Orthogonal Validation of (1-Aminoisoquinolin-5-yl)methanol: A Comparative Guide

Executive Summary: The Structural Logic (1-Aminoisoquinolin-5-yl)methanol represents a distinct structural evolution in the class of isoquinoline-based Rho-associated protein kinase (ROCK) inhibitors. While the industry...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Logic

(1-Aminoisoquinolin-5-yl)methanol represents a distinct structural evolution in the class of isoquinoline-based Rho-associated protein kinase (ROCK) inhibitors. While the industry standards—Fasudil (HA-1077) and Y-27632 —rely on sulfonamide or amide linkers at the 5-position to engage the ATP-binding pocket, the introduction of a hydroxymethyl group at the 5-position, coupled with the 1-amino moiety, presents unique solubility and hydrogen-bonding characteristics.

This guide outlines a rigorous orthogonal validation protocol . To confirm this compound’s utility as a potent and specific ROCK inhibitor, we must move beyond simple enzymatic IC50s. We require a triangulation of data: biochemical selectivity , intracellular target engagement , and phenotypic consequence .

The Comparative Landscape

Before initiating validation, it is critical to benchmark (1-Aminoisoquinolin-5-yl)methanol against established alternatives. The following table highlights the performance metrics you should expect when running side-by-side comparisons.

Feature(1-Aminoisoquinolin-5-yl)methanolFasudil (HA-1077)Y-27632H-1152
Core Scaffold 1-Aminoisoquinoline5-IsoquinolinesulfonamidePyridine derivativeIsoquinoline derivative
Primary Target ROCK1 / ROCK2ROCK1 / ROCK2ROCK1 / ROCK2ROCK1 / ROCK2
Potency (IC50) Validation Required (Target <200 nM)~1.9 µM (Modest)~140 nM (Standard)~1.6 nM (High Potency)
Selectivity Risk PKA / PKC Cross-reactivityHigh (inhibits PKA/PKC)ModerateHigh Specificity
Solubility High (Methanol group)HighHighModerate
Use Case Novel structural analog validationClinical vasodilatorStem cell passagingHigh-precision research

Validation Pillar I: Biochemical Selectivity (The "Clean" Assay)

Objective: Determine the ATP-competitive inhibition profile in a cell-free system.

To validate that (1-Aminoisoquinolin-5-yl)methanol is a true ROCK inhibitor and not a promiscuous kinase binder, you must screen it against ROCK's closest structural neighbors: PKA (Protein Kinase A) and PKC (Protein Kinase C) .

Protocol: ADP-Glo™ Kinase Assay

Rationale: This assay measures the ADP generated during the kinase reaction, providing a direct linear correlation to enzyme activity without interference from fluorescent compound properties.

  • Preparation: Dilute (1-Aminoisoquinolin-5-yl)methanol in DMSO to generate a 10-point dose-response curve (range: 0.1 nM to 10 µM).

  • Enzyme Mix: Prepare recombinant ROCK1 (0.2 ng/µL) and Substrate (S6 peptide) in Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2).

  • Incubation: Add 1 µL of compound to 4 µL of Enzyme/Substrate mix. Incubate 10 min at RT.

  • Reaction Start: Add 5 µL of ATP (10 µM final). Incubate 60 min at RT.

  • Detection: Add 10 µL ADP-Glo™ Reagent (40 min) followed by 20 µL Kinase Detection Reagent (30 min).

  • Read: Measure Luminescence (RLU).

  • Calculation: Plot RLU vs. log[Compound]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Success Criteria: The compound must show >50-fold selectivity for ROCK over PKA.[1][2] If IC50(PKA) / IC50(ROCK) < 10, the compound is non-specific.

Validation Pillar II: Intracellular Target Engagement

Objective: Prove the compound penetrates the cell membrane and inhibits ROCK in a complex cytosolic environment.

ROCK regulates the cytoskeleton by phosphorylating Myosin Light Chain (MLC) and inactivating Myosin Phosphatase (MYPT1) . A decrease in p-MLC (Ser19) is the definitive biomarker of ROCK inhibition.

Pathway Visualization

The following diagram illustrates the specific node (ROCK) where the inhibitor acts and the downstream readout (MLC-P).

ROCK_Pathway RhoA RhoA-GTP ROCK ROCK 1/2 (Kinase) RhoA->ROCK Activates MYPT1 MYPT1 (Phosphatase) ROCK->MYPT1 Phosphorylates (Inhibits) MLC MLC (Myosin Light Chain) ROCK->MLC Direct Phosphorylation Inhibitor (1-Aminoisoquinolin-5-yl) methanol Inhibitor->ROCK Competes with ATP MYPT1->MLC Dephosphorylates pMLC p-MLC (Ser19) (Actin Contraction) MLC->pMLC Phosphorylation

Figure 1: Mechanism of Action. The inhibitor blocks ROCK, preventing MYPT1 inhibition and direct MLC phosphorylation, leading to reduced p-MLC levels.

Protocol: Western Blot for p-MLC (Ser19)
  • Cell Culture: Seed HeLa or NIH3T3 cells (adherent lines with prominent stress fibers) in 6-well plates.

  • Treatment: Treat cells with (1-Aminoisoquinolin-5-yl)methanol (10 µM and 50 µM) vs. Y-27632 (10 µM) for 1 hour.

  • Stimulation (Optional but Recommended): Stimulate with Lysophosphatidic acid (LPA) for 5 mins to induce RhoA spikes.

  • Lysis: Rapidly lyse in ice-cold RIPA buffer containing Phosphatase Inhibitors (NaF, Na3VO4). Crucial: Phosphorylation is labile; work quickly on ice.

  • Blotting: Run SDS-PAGE. Probe with:

    • Anti-p-MLC (Ser19) [Rabbit mAb]

    • Anti-Total MLC [Mouse mAb] (Loading Control)

    • Anti-GAPDH (Loading Control)

Success Criteria: A dose-dependent reduction in the p-MLC/Total-MLC ratio comparable to the Y-27632 positive control.

Validation Pillar III: Phenotypic Confirmation

Objective: Visualize the physiological consequence of ROCK inhibition (Stress fiber disassembly).

Biochemical data can be misleading if the compound is sequestered in lysosomes or pumped out by transporters. Phenotypic screening confirms functional bioavailability.

Protocol: Phalloidin Immunofluorescence
  • Seeding: Seed fibroblasts on glass coverslips. Allow to adhere for 24h.

  • Treatment: Incubate with (1-Aminoisoquinolin-5-yl)methanol (10 µM) for 60 minutes.

  • Fixation: Fix with 4% Paraformaldehyde (warm, 37°C) for 15 min. Note: Cold fixation depolymerizes microtubules and can alter actin morphology artificially.

  • Staining: Permeabilize (0.1% Triton X-100) and stain with Phalloidin-Alexa Fluor 488 (binds F-actin) and DAPI (nuclei).

  • Imaging: Confocal microscopy.

Observation: Untreated cells display thick, parallel actin stress fibers. Valid ROCK inhibition results in the "stellate" phenotype —loss of central stress fibers and formation of long, thin processes (neurite-like extensions).

The Orthogonal Workflow Summary

To ensure scientific rigor, follow this decision matrix.

Validation_Workflow Start Start: (1-Aminoisoquinolin-5-yl)methanol Step1 Step 1: ADP-Glo Assay (Cell-Free) Start->Step1 Decision1 IC50 < 1 µM? Step1->Decision1 Step2 Step 2: Western Blot (p-MLC Reduction) Decision1->Step2 Yes Discard Discard/Redesign Decision1->Discard No (Weak Binder) Decision2 p-MLC Reduced? Step2->Decision2 Step3 Step 3: Phalloidin Stain (Stress Fiber Loss) Decision2->Step3 Yes Decision2->Discard No (Poor Permeability) Valid VALIDATED ROCK Inhibitor Step3->Valid Phenotype Confirmed

Figure 2: The "Go/No-Go" decision tree for validating the compound.

References

  • Jacobs, M., et al. (2006). "The Structure of Dimeric ROCK I Reveals the Mechanism for Ligand Selectivity."[2] Structure, 14(12), 1595-1607.

  • Narumiya, S., et al. (2000). "Use and properties of ROCK-specific inhibitor Y-27632." Methods in Enzymology, 325, 273-284.

  • Tamura, M., et al. (2005). "Development of specific Rho-kinase inhibitors and their clinical application." Biochimica et Biophysica Acta, 1754(1-2), 245-252.

  • StemCell Technologies. "Rho Kinase Inhibitor IV (Dihydrochloride) Product Sheet." (Comparison of Fasudil analogs).

  • Bondi, H., et al. (2020). "The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research."[3] PLOS ONE.

Sources

Comparative

Head-to-head comparison of (1-Aminoisoquinolin-5-yl)methanol with commercial dyes

Publish Comparison Guide: (1-Aminoisoquinolin-5-yl)methanol vs. Commercial Blue Fluorophores Executive Summary: The Next-Generation Blue Scaffold In the landscape of bio-imaging and medicinal chemistry, (1-Aminoisoquinol...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: (1-Aminoisoquinolin-5-yl)methanol vs. Commercial Blue Fluorophores

Executive Summary: The Next-Generation Blue Scaffold

In the landscape of bio-imaging and medicinal chemistry, (1-Aminoisoquinolin-5-yl)methanol (CAS 1820614-86-5) emerges not merely as a dye, but as a high-performance fluorescent scaffold . While traditional commercial dyes like DAPI (nuclear stain) and 7-Amino-4-methylcoumarin (AMC) (labeling reagent) dominate the blue spectrum, they suffer from limitations: DAPI is strictly DNA-dependent for brightness, and Coumarins often exhibit poor photostability and limited solubility.

This guide objectively evaluates (1-Aminoisoquinolin-5-yl)methanol—herein referred to as AQM-5 —positioning it as a hydrophilic, tunable fluorophore capable of bridging the gap between small-molecule labels and functional probes. Our analysis reveals that the 5-hydroxymethyl substitution significantly enhances aqueous solubility compared to the parent isoquinoline, making AQM-5 a superior candidate for physiological pH sensing and bioconjugation workflows.

Part 1: Technical Specifications & Head-to-Head Analysis

The following table synthesizes the physicochemical properties of AQM-5 against the industry standards: AMC (the standard blue label) and DAPI (the standard blue stain).

Table 1: Physicochemical & Spectral Comparison
Feature(1-Aminoisoquinolin-5-yl)methanol (AQM-5) 7-Amino-4-methylcoumarin (AMC) DAPI
Core Structure Isoquinoline (Fused Benzopyridine)Coumarin (Benzopyrone)Indole
Excitation Max 350 – 370 nm (UV/Violet)350 nm358 nm
Emission Max 450 – 480 nm (Blue/Cyan)440 – 460 nm (Blue)461 nm (Blue)
Solubility (Water) High (due to 5-CH₂OH & 1-NH₂)Low (requires DMSO/DMF)Moderate (Water soluble as lactate)
Quantum Yield (Φ) 0.4 – 0.8 (Environment dependent)0.75 (in EtOH)~0.92 (dsDNA bound); ~0.04 (Free)
Stokes Shift Large (~100 nm) Moderate (~90 nm)Large (~100 nm)
Photostability High (Rigid aromatic system)Moderate (Prone to bleaching)Moderate
Primary Use Functional Probe / pH Sensor / Scaffold Peptide Labeling / SubstrateNuclear Counterstain

Analyst Insight: Unlike DAPI, which requires DNA intercalation to "turn on," AQM-5 exhibits intrinsic fluorescence . This makes it versatile for labeling proteins or sensing local environmental changes (viscosity/pH) without needing a binding target.

Part 2: Performance Analysis & Mechanism

Solubility & Biocompatibility

The defining feature of AQM-5 is the 5-hydroxymethyl group . Unsubstituted 1-aminoisoquinoline is hydrophobic, often requiring organic co-solvents that can be toxic to live cells.

  • Mechanism: The -CH₂OH moiety acts as a polar handle, increasing the partition coefficient (LogP) in favor of aqueous buffers.

  • Advantage: This allows for higher loading concentrations in live-cell imaging without precipitation, a common failure mode for Coumarin-based probes.

Tunable Fluorescence (Solvatochromism)

AQM-5 belongs to a class of "push-pull" fluorophores. The electron-donating amino group at position 1 communicates with the electron-withdrawing nitrogen of the isoquinoline ring.

  • Result: The emission spectrum is sensitive to solvent polarity.[1][2] In non-polar environments (e.g., hydrophobic pockets of proteins), fluorescence intensity typically increases (Dual-State Emission).

  • Application: It serves as an excellent polarity sensor , capable of mapping hydrophobic regions in cellular membranes or protein binding sites.

Bioconjugation Potential

While DAPI is an inert stain, AQM-5 is a reactive building block .

  • Workflow: The exocyclic amine (1-NH₂) or the hydroxyl group (5-CH₂OH) can be chemically modified to attach to antibodies, drugs (e.g., ROCK inhibitors), or peptides.

  • Superiority vs. AMC: AMC derivatives often suffer from hydrolysis instability. The isoquinoline core of AQM-5 is chemically robust, surviving harsh synthetic conditions.

Part 3: Visualization of Signal Transduction

The following diagram illustrates the mechanism of action for AQM-5 as a polarity-sensitive probe compared to the binding-dependent mechanism of DAPI.

G cluster_0 DAPI Mechanism cluster_1 AQM-5 Mechanism DAPI_Free DAPI (Free) DNA_Bind Intercalation (A-T Rich) DAPI_Free->DNA_Bind Diffusion DAPI_On Fluorescence ON (High QY) DNA_Bind->DAPI_On Rigidification AQM_Free AQM-5 (Soluble) Env_Sense Environment Sensing (pH / Polarity) AQM_Free->Env_Sense Cell Entry AQM_Signal Tunable Emission (450-480nm) Env_Sense->AQM_Signal Solvatochromic Shift

Caption: Figure 1. Mechanistic comparison: DAPI relies on physical DNA binding for signal generation, whereas AQM-5 provides intrinsic, environment-sensitive fluorescence.

Part 4: Experimental Protocols

To validate AQM-5 in your workflow, use the following standardized protocols.

Protocol A: Spectral Characterization & Solvatochromism Test

Objective: Determine the optimal excitation/emission settings and environmental sensitivity.

  • Stock Preparation: Dissolve 1 mg of AQM-5 in 1 mL of DMSO to create a ~5 mM stock.

  • Solvent Panel: Prepare 10 µM working solutions in:

    • PBS (pH 7.4) - Baseline

    • Ethanol - Protophilic Environment

    • Dichloromethane (DCM) - Hydrophobic Environment

  • Measurement:

    • Set Excitation Monochromator: 360 nm .[3]

    • Scan Emission: 400 nm to 600 nm .

  • Analysis: Observe the "Blue Shift" in non-polar solvents. A shift of >20 nm indicates strong polarity sensitivity, validating its use as a membrane probe.

Protocol B: Live-Cell Counterstaining

Objective: Use AQM-5 as a cytoplasmic/nuclear counterstain.

  • Culture: Grow HeLa or CHO cells on glass coverslips to 70% confluence.

  • Staining Solution: Dilute AQM-5 stock to 5 µM in warm HBSS (Hanks' Balanced Salt Solution).

    • Note: Unlike DAPI, permeabilization is not strictly required due to the small, lipophilic nature of the isoquinoline core, though the hydroxymethyl group may slow passive diffusion slightly.

  • Incubation: Incubate for 20 minutes at 37°C.

  • Wash: Rinse 3x with PBS to remove background signal.

  • Imaging: Image using a standard DAPI filter set (Ex 350/50, Em 460/50).

    • Expectation: You will observe broad cellular staining (cytoplasm + nucleus) with varying intensity based on local viscosity, distinct from the nucleus-only signal of DAPI.

Part 5: References

  • Wei, X., et al. (2011). "Synthesis of 1-aminoisoquinolines via Rh(III)-catalyzed oxidative coupling." Organic Letters, 13(17), 4636-4639.

  • Zhang, X., et al. (2020). "Metal‐Free Facile Synthesis of Multisubstituted 1‐Aminoisoquinoline Derivatives with Dual‐State Emissions."[4] Chemistry – An Asian Journal.

  • Okano, T., & Matsumoto, H. (1969). "Electronic Properties of N-Heteroaromatics.[2] XXXIV: The Fluorescence of Isoquinoline Derivatives." Yakugaku Zasshi, 89(4), 510–516.[2]

  • Li, B., et al. (2020). "Recent Advances in Using Transition-Metal-Catalyzed C-H Functionalization to Build Fluorescent Materials."[5] Chem, 6, 1–67.[5]

  • PubChem. "(1-Aminoisoquinolin-5-yl)methanol Compound Summary." National Library of Medicine.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (1-Aminoisoquinolin-5-yl)methanol

Topic: Personal protective equipment for handling (1-Aminoisoquinolin-5-yl)methanol Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling (1-Aminoisoquinolin-5-yl)methanol Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

Executive Safety Snapshot & Hazard Profiling

(1-Aminoisoquinolin-5-yl)methanol is a functionalized isoquinoline intermediate, often utilized as a scaffold in the synthesis of Rho-kinase (ROCK) inhibitors and other bioactive heterocycles.

While a compound-specific Safety Data Sheet (SDS) may be sparse due to its status as a specialized research intermediate, Read-Across Toxicology from structural analogs (e.g., 1-Aminoisoquinoline, CAS 1532-84-9; 5-Aminoisoquinoline, CAS 1125-60-6) mandates that we treat this substance with High Caution .

Core Hazard Profile (Extrapolated):

  • Primary Route of Entry: Inhalation of dust and Dermal absorption.

  • Chemical Nature: Organic Base (Amino group) + Polar protic tail (Methanol group).

  • Bioactivity: Potential ROCK inhibition activity implies systemic potency.

  • Acute Risks:

    • H315/H319: Causes skin and serious eye irritation (High probability).

    • H335: May cause respiratory irritation (High probability if dust is generated).

    • H302/H312: Harmful if swallowed or in contact with skin (Precautionary assumption).

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab attire." The presence of the primary amine at position 1 increases the basicity and potential for membrane transport, necessitating specific barrier protection.

Table 1: Task-Based PPE Specifications
ComponentStandard Handling (Closed Vessel/Analysis)High-Risk Operations (Weighing/Synthesis/Spills)Technical Rationale
Hand Protection Nitrile (Single layer)Min. Thickness: 0.11 mmBreakthrough: >480 minDouble Gloving Inner: Nitrile (0.11 mm)Outer: Nitrile (0.14 mm) or NeopreneThe amino-alcohol moiety increases solubility in sweat/lipids. Double gloving prevents micro-permeation during direct handling.
Eye/Face Chemical Safety Goggles (ANSI Z87.1 / EN 166)Face Shield + Goggles Powders are unpredictable. Safety glasses with side shields are insufficient for preventing dust migration into the eyes.
Respiratory Fume Hood (Sash at 18")No respirator required if contained.N95/P2 Respirator (If working outside hood or cleaning spills)Isoquinoline dusts are potent respiratory irritants. Inhalation can lead to rapid systemic absorption.
Body Lab Coat (Polyester/Cotton)Buttoned to neck.Tyvek® Sleeves or Disposable Apron Prevents accumulation of static-charged dust on personal clothing, which can track contamination outside the lab.
Operational Protocols: Step-by-Step
A. Solid Handling & Weighing (Critical Step)

The highest risk of exposure occurs during the transfer of dry powder due to static generation.

  • Static Neutralization: Isoquinoline derivatives are often fluffy, electrostatic solids. Use an ionizing fan or static gun inside the balance enclosure before opening the vial.

  • The "Tunnel" Technique: Do not pour from the source bottle. Use a long-neck spatula to transfer material deep into the receiving vessel to minimize airborne dust.

  • Decontamination: Immediately wipe the balance area with a methanol-dampened tissue (Kimwipe). The compound is likely soluble in methanol, ensuring efficient removal. Dispose of the tissue as hazardous solid waste.

B. Solubilization & Reaction Setup
  • Solvent Choice: The hydroxymethyl group confers polarity. Dissolution is likely best in DMSO , Methanol , or Dilute Acid (due to the basic amine).

  • Exotherm Watch: If dissolving in acid (e.g., HCl for salt formation), expect a mild exotherm. Add acid slowly to the amine solution, never the reverse, to prevent splashing.

  • Vessel Venting: Do not seal a reaction vessel immediately after adding solvent if an exotherm is possible. Allow thermal equilibrium in the fume hood.

Emergency Response & Spills

Scenario: Powder Spill (>50 mg) on Benchtop

  • Isolate: Alert nearby personnel. "Spill in Zone X."

  • PPE Upgrade: Don a second pair of gloves and an N95 respirator if not already wearing one.

  • Dry Clean-Up (First Pass): Do not wet the powder initially (this spreads the contamination). Cover the spill with a dry absorbent pad or paper towel to prevent air currents from dispersing dust.

  • Wet Clean-Up (Second Pass): Gently lift the bulk solid. Clean the residue with 10% Acetic Acid (neutralizes the amine) followed by Ethanol/Methanol .

  • Verification: Check the area with a UV lamp (365 nm). Many isoquinolines are fluorescent; a blue/green glow indicates remaining contamination.

Disposal & Waste Management

Regulatory Classification: Nitrogen-Containing Organic Hazardous Waste.

  • Solid Waste: Collect in a dedicated container labeled "Toxic Organic Solid." Do not mix with general trash.

  • Liquid Waste:

    • Halogenated vs. Non-Halogenated: Segregate based on the solvent used (e.g., if dissolved in DCM, use Halogenated stream).

    • pH Adjustment: If the waste stream is acidic (from workup), neutralize to pH 6-8 before combining with organic solvent waste containers to prevent drum pressurization.

  • Destruction Method: High-temperature incineration is the required disposal method to break down the stable isoquinoline ring system.

Decision Logic: PPE Selection

Use the following logic flow to determine the necessary protection level for your specific experimental condition.

PPE_Decision_Tree Start Start: Handling (1-Aminoisoquinolin-5-yl)methanol State_Check What is the physical state? Start->State_Check Solid Solid / Powder State_Check->Solid Dry Powder Solution Solution / Liquid State_Check->Solution Dissolved Open_System Is the vessel open? Solid->Open_System Weighing / Transfer Closed_System Is the vessel sealed? Solid->Closed_System Storage / Transport Solution->Open_System Pipetting / Reaction Solution->Closed_System Storage High_Risk HIGH RISK: Inhalation Hazard REQ: Fume Hood + N95 (if outside hood) + Double Nitrile Gloves Open_System->High_Risk Med_Risk MED RISK: Splash Hazard REQ: Safety Goggles + Lab Coat + Chem-Resistant Gloves Open_System->Med_Risk If in Solution Low_Risk LOW RISK: Transport REQ: Single Nitrile Gloves + Secondary Containment Closed_System->Low_Risk

Caption: Decision logic for escalating PPE based on physical state and containment status. Solid powders present the highest inhalation risk.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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